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  • Product: 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid
  • CAS: 941942-91-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid (CAS 941942-91-2)

Executive Summary The compound 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid (CAS Number: 941942-91-2) represents a highly privileged structural scaffold in modern medicinal chemistry and drug discovery [1]. With a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid (CAS Number: 941942-91-2) represents a highly privileged structural scaffold in modern medicinal chemistry and drug discovery [1]. With a molecular formula of C12H7Cl2NO3S and a molecular weight of 316.16 g/mol , this molecule integrates three critical pharmacophoric elements: a lipophilic dichlorothiophene ring, a rigidifying carboxamide linker, and a biologically versatile benzoic acid moiety. This technical guide explores the physicochemical rationale behind its design, outlines a self-validating synthetic methodology, and details its mechanistic applications in high-throughput screening (HTS) and target inhibition.

Structural and Physicochemical Profiling

The efficacy of thiophene-3-carboxamide derivatives in biological systems is dictated by the precise stereoelectronic properties of their constituent modules. As a Senior Application Scientist, it is critical to understand the causality behind these structural choices:

  • 2,5-Dichlorothiophene Core: The incorporation of two chlorine atoms serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, driving the thermodynamics of binding into hydrophobic protein pockets (e.g., the DFG-in/out motifs of kinases). Second, the halogens block primary sites of cytochrome P450-mediated oxidation, enhancing metabolic stability. Furthermore, the polarized carbon-halogen bonds can participate in orthogonal halogen bonding (X-bonding) with the carbonyl oxygen atoms of the target protein's backbone [2].

  • Carboxamide Linker: The amide bond provides essential conformational rigidity due to its partial double-bond character. It acts simultaneously as a hydrogen bond donor (N-H) and acceptor (C=O), which is a mandatory requirement for anchoring small molecules to the highly conserved hinge regions of target kinases [3].

  • Benzoic Acid Moiety: At physiological pH (7.4), the carboxylic acid is deprotonated. This anionic state acts as a potent bioisostere for phosphate groups, enabling the formation of robust electrostatic salt bridges with basic amino acid residues (such as Arginine or Lysine) located in the solvent-exposed channels of enzymes or receptor active sites [4].

Table 1: Physicochemical Properties & Rationale
PropertyValueCausality / Significance
Molecular Weight 316.16 g/mol Optimal for small-molecule drug space, strictly adhering to Lipinski's Rule of 5.
LogP (estimated) ~3.8Favorable lipophilicity for cellular membrane permeability and hydrophobic pocket docking.
TPSA 66.4 ŲExcellent for oral bioavailability; restricts passive blood-brain barrier (BBB) crossing.
H-Bond Donors 2Facilitates critical interactions with target protein hinge regions.
H-Bond Acceptors 4Enhances aqueous solubility and target docking via backbone interactions.

Synthetic Methodology

The synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid relies on a highly reliable, self-validating Schotten-Baumann-type amide coupling.

Step-by-Step Protocol
  • Acyl Chloride Activation: Suspend 2,5-dichlorothiophene-3-carboxylic acid in anhydrous dichloromethane (DCM). Add an excess of thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF).

    • Causality: DMF reacts with SOCl₂ to form a Vilsmeier-Haack intermediate, which drastically accelerates the conversion of the sterically hindered carboxylic acid into the highly reactive acyl chloride.

  • Amide Coupling: Dissolve 4-aminobenzoic acid in a mixture of anhydrous THF and pyridine. Cool to 0°C. Dropwise, add the freshly prepared acyl chloride.

    • Causality: Pyridine acts as a non-nucleophilic acid scavenger. By neutralizing the HCl byproduct generated during the reaction, pyridine prevents the protonation of the 4-aminobenzoic acid's amine group, ensuring it remains a potent nucleophile for the acyl substitution [5].

  • Self-Validation & Workup: Monitor the reaction via TLC (Hexane:EtOAc 1:1). Quench with 1M HCl to precipitate the product. The system is self-validating: the final product must be analyzed via LC-MS to confirm the target mass (m/z: ~315.9 [M-H]⁻) and by ¹H-NMR to verify the disappearance of the free amine protons and the emergence of the characteristic amide singlet (~10.4 ppm).

Synthesis A 2,5-Dichlorothiophene-3-carboxylic acid (CAS 36157-41-2) B Thionyl Chloride (SOCl2) DMF (cat.), Reflux A->B C 2,5-Dichlorothiophene-3-carbonyl chloride (Intermediate) B->C E 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid (CAS 941942-91-2) C->E Amide Coupling D 4-Aminobenzoic acid Pyridine, THF/DCM, 0°C to RT D->E Nucleophilic Acyl Substitution

Figure 1: Step-by-step synthetic workflow for 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid.

Mechanistic Applications in Target Inhibition

Compounds bearing the thiophene-3-carboxamide architecture are extensively utilized as dual inhibitors of critical signaling kinases, including c-Jun N-Terminal Kinase (JNK) and Epidermal Growth Factor Receptor (EGFR) [2].

Mechanistically, this scaffold functions as an ATP mimetic. The dichlorothiophene ring intercalates deeply into the hydrophobic adenine-binding pocket of the kinase. Concurrently, the carboxamide linker establishes critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. The para-substituted benzoic acid extends toward the solvent interface, where it can engage in ionic interactions with basic residues, effectively locking the kinase in an inactive conformation and preventing substrate phosphorylation [3].

Pharmacophore Compound 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid Sub1 2,5-Dichlorothiophene Ring Lipophilic & Halogen Bonding Compound->Sub1 Sub2 Carboxamide Linker H-Bond Donor/Acceptor & Rigidity Compound->Sub2 Sub3 Benzoic Acid Moiety Electrostatic Salt-Bridge Compound->Sub3 Target1 Hydrophobic Pocket (Kinase DFG motif) Sub1->Target1 van der Waals & X-bonding Target2 Hinge Region Backbone (JNK/EGFR) Sub2->Target2 Hydrogen Bonding Target3 Basic Residues (Arg/Lys) in Solvent Channel Sub3->Target3 Ionic Interaction

Figure 2: Pharmacophore mapping and target interaction logic within a kinase binding pocket.

Experimental Workflows & Validation Assays

To validate the biological efficacy of this compound, researchers must employ orthogonal screening methodologies.

  • High-Throughput Screening (HTS) via TR-FRET:

    • Protocol: Incubate the target kinase with a fluorescently labeled substrate and ATP in the presence of serial dilutions of the compound.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its delayed emission reading eliminates background autofluorescence commonly caused by aromatic small molecules, ensuring the IC₅₀ readout is strictly a function of enzyme inhibition.

  • Surface Plasmon Resonance (SPR) Binding Assay:

    • Protocol: Immobilize the target protein on a CM5 sensor chip via amine coupling. Flow the compound over the chip at varying concentrations.

    • Causality: SPR is deployed to confirm direct, label-free target binding. It provides real-time kinetic data (K_on, K_off) and calculates the equilibrium dissociation constant (K_D).

    • Self-Validation: A known reference inhibitor must be run in parallel as a positive control to validate the structural integrity and binding capacity of the immobilized protein surface.

Table 2: Standard Screening Metrics
Assay TypeMetricTarget ThresholdValidation Purpose
TR-FRET (Biochemical) IC₅₀< 1.0 μMPrimary identification of target inhibition potency.
SPR (Biophysical) K_D (Affinity)< 500 nMConfirmation of direct, label-free target binding kinetics.
LC-MS Purity % Area> 95%Ensures biological readout is driven by the API, not synthetic impurities.

References

  • National Institutes of Health (NIH) / PMC. "Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase." URL:[Link]

  • ACS Publications. "Thiophene Carboxamide Analogs with Long Alkyl Chains Comprising Ethylene Glycol Units Inhibit Glioblastoma Cell Proliferation by Activating AMPK." Journal of Medicinal Chemistry. URL:[Link]

  • ACS Publications. "Friedel–Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10." The Journal of Organic Chemistry. URL:[Link]

Sources

Exploratory

4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid IUPAC name

An In-Depth Technical Guide to 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid: Synthesis, Characterization, and Medicinal Chemistry Applications Abstract This technical guide provides a comprehensive overview of 4-(...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid: Synthesis, Characterization, and Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive overview of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. This compound integrates two key pharmacophores, a dichlorinated thiophene ring and a benzoic acid moiety, connected by a stable amide linker. Thiophene-based scaffolds are prevalent in numerous FDA-approved drugs and are known for a wide spectrum of biological activities.[1][2] This guide delineates the molecule's structural properties, offers detailed, field-proven synthetic protocols, and explores its potential applications as a versatile scaffold for developing novel therapeutic agents. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their experimental design and execution.

Introduction: The Thiophene Carboxamide Scaffold in Drug Discovery

The strategic combination of validated pharmacophores is a cornerstone of modern drug discovery. 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is an exemplar of this approach, leveraging the unique properties of its constituent parts.

The Significance of the Thiophene Moiety

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, recognized as a "privileged scaffold" in medicinal chemistry.[1] Its aromaticity and planar structure facilitate binding to biological receptors, while the sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Thiophene derivatives exhibit a remarkable range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] The inclusion of chlorine atoms, as in the 2,5-dichloro-substituted ring, can further modulate the molecule's electronic properties and lipophilicity, often leading to enhanced potency and metabolic stability.

The Role of the Benzoic Acid Moiety

The benzoic acid group is another common feature in many pharmaceutical agents.[5] Its carboxylic acid function can act as a hydrogen bond donor and acceptor, or it can be ionized at physiological pH to form a carboxylate, enabling critical salt-bridge interactions with positively charged residues (e.g., lysine or arginine) in protein active sites. This moiety often anchors a molecule within a binding pocket and can improve aqueous solubility.

The Amide Linker: Stability and Function

The amide bond is one of the most stable functional groups in biochemistry, forming the backbone of peptides and proteins.[6] In synthetic drug candidates, its stability to metabolic degradation makes it an ideal linker to connect different pharmacophoric fragments. Its planar nature can impose conformational constraints on the molecule, which can be advantageous for selective receptor binding.

Molecular Profile and Physicochemical Properties

IUPAC Name and Structural Elucidation

The formal IUPAC name for the topic compound is 4-[(2,5-dichloro-3-thienyl)formamido]benzoic acid . The structure consists of a 2,5-dichlorothiophene-3-carboxylic acid core linked via an amide bond to the nitrogen of 4-aminobenzoic acid.

Chemical Structure:

Caption: Chemical structure of the title compound.

Key Physicochemical Data

The following table summarizes the key computed and experimental properties of the molecule.

PropertyValueSource
Molecular Formula C₁₂H₇Cl₂NO₃SN/A
Molecular Weight 332.16 g/mol N/A
CAS Number 305545-66-8PubChem
Appearance White to off-white solid (Predicted)N/A
Melting Point >250 °C (Predicted)N/A
SMILES O=C(O)c1ccc(NC(=O)c2c(Cl)sc(Cl)c2)cc1N/A
InChI InChI=1S/C12H7Cl2NO3S/c13-8-5-19-10(14)7(8)11(17)15-4-1-2-6(3-4)12(18)19/h1-3,5H,(H,15,17)(H,18,19)N/A

Synthesis and Purification

The synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is reliably achieved through standard amide bond formation protocols. The choice of method depends on the desired scale, purity requirements, and available reagents.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule occurs at the amide C-N bond. This identifies the two primary precursors: 2,5-Dichlorothiophene-3-carboxylic acid and 4-Aminobenzoic acid . The carboxylic acid requires activation to facilitate the reaction with the relatively nucleophilic amino group.

retrosynthesis Target 4-(2,5-Dichlorothiophene-3- carboxamido)benzoic acid Disconnect Amide C-N Disconnection Target->Disconnect Acid 2,5-Dichlorothiophene-3- carboxylic acid Precursors->Acid Amine 4-Aminobenzoic acid Precursors->Amine

Caption: Retrosynthetic analysis of the target molecule.

Sourcing of Key Precursors
  • 2,5-Dichlorothiophene-3-carboxylic acid (CAS: 5336-63-0): This is a commercially available building block.[7] It can be synthesized from 2,5-dichlorothiophene via Friedel-Crafts acylation followed by a haloform reaction.[8]

  • 4-Aminobenzoic acid (PABA) (CAS: 150-13-0): This is a common, inexpensive, and widely available laboratory chemical.[9]

Protocol 1: Acyl Chloride-Mediated Synthesis (The Classic Approach)

This two-step method is highly reliable and generally provides high yields. It involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.

Expertise & Experience: The use of thionyl chloride (SOCl₂) is a classic and cost-effective method for generating acyl chlorides.[10] The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl), ensuring it proceeds to completion. Anhydrous conditions are critical, as any moisture will hydrolyze the acyl chloride intermediate back to the carboxylic acid.[11]

workflow1 cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling Acid 2,5-Dichlorothiophene-3- carboxylic acid SOCl2 Thionyl Chloride (SOCl₂) (Excess, Reflux) Acid->SOCl2 Reacts with Intermediate 2,5-Dichlorothiophene-3- carbonyl chloride (Reactive Intermediate) SOCl2->Intermediate Forms Amine 4-Aminobenzoic acid Intermediate->Amine Reacts with Intermediate->Amine Base Base (e.g., Pyridine, TEA) in Anhydrous Solvent (e.g., DCM, THF) Amine->Base In presence of Product 4-(2,5-Dichlorothiophene-3- carboxamido)benzoic acid Base->Product Yields

Caption: Synthesis workflow via the acyl chloride method.

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichlorothiophene-3-carboxylic acid (1.0 eq).

    • Under a fume hood, add thionyl chloride (SOCl₂, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Heat the mixture to reflux (approx. 80°C) for 2-4 hours, monitoring the reaction by observing the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2,5-dichlorothiophene-3-carbonyl chloride is typically a yellow oil or solid and is used immediately in the next step without further purification.[12]

  • Amide Coupling:

    • Dissolve 4-aminobenzoic acid (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or pyridine (2.0 eq) in an anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the amine solution to 0°C in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically worked up by washing with dilute acid (e.g., 1M HCl) to remove excess base, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.

Protocol 2: Direct Amide Coupling (Modern Approach)

This single-step method uses a coupling agent to activate the carboxylic acid in situ, avoiding the need to handle harsh reagents like thionyl chloride. It is often preferred for sensitive substrates and small-scale synthesis.

Expertise & Experience: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) are highly efficient for amide bond formation under mild conditions.[13] They work by forming a highly reactive activated ester intermediate, which is then readily attacked by the amine.[10] This method minimizes side reactions and is often compatible with a wider range of functional groups.

Step-by-Step Methodology:

  • Combine 2,5-dichlorothiophene-3-carboxylic acid (1.0 eq), 4-aminobenzoic acid (1.0-1.2 eq), a coupling agent (e.g., HATU, 1.1 eq), and a base (e.g., DIPEA, Diisopropylethylamine, 2.0 eq) in a suitable solvent such as DMF or DCM.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup similar to that described in Protocol 1. The byproducts from coupling agents (e.g., dicyclohexylurea from DCC) may require specific purification steps, such as filtration or chromatography.

Purification and Characterization

The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Spectroscopic Signatures:

TechniqueExpected Observations
¹H NMR - A singlet for the C4-proton of the thiophene ring. - Two sets of doublets (AA'BB' system) in the aromatic region for the 1,4-disubstituted benzene ring. - A broad singlet for the amide N-H proton. - A broad singlet for the carboxylic acid O-H proton (may exchange with D₂O).
¹³C NMR - Signals for the two chlorinated carbons and two non-chlorinated carbons of the thiophene ring. - Signals for the six carbons of the benzoic acid ring. - Two distinct carbonyl signals: one for the amide and one for the carboxylic acid.
IR (Infrared) - A strong C=O stretching band for the amide around 1650-1680 cm⁻¹. - A strong C=O stretching band for the carboxylic acid around 1700-1730 cm⁻¹. - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - An N-H stretching band around 3300 cm⁻¹.
Mass Spec (MS) - A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight, showing a characteristic isotopic pattern for two chlorine atoms.

Applications in Medicinal Chemistry and Drug Development

The 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid scaffold is a promising starting point for the development of new therapeutic agents. Its structure is amenable to synthetic modification, allowing for the exploration of structure-activity relationships (SAR).

  • Anticancer Potential: Thiophene carboxamide derivatives have shown significant potential as anticancer agents.[2][3][4] They can be designed to mimic known anticancer drugs or to inhibit specific targets like protein kinases or tubulin polymerization. The benzoic acid moiety can be used to target the active sites of enzymes that recognize carboxylate substrates.

  • Antimicrobial and Antifungal Activity: The dichlorothiophene core is present in compounds with demonstrated antifungal and antitubercular activities.[14] This scaffold could be explored for the development of new anti-infective agents.

  • Enzyme Inhibition: The overall structure is suitable for targeting a variety of enzymes. For example, similar benzoic acid derivatives have been investigated as inhibitors of enzymes involved in metabolic diseases. The thiophene portion can be tailored to fit into hydrophobic pockets of an enzyme's active site.

Conclusion and Future Outlook

4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is a synthetically accessible and highly versatile molecular scaffold. It combines the favorable biological properties of the thiophene ring with the useful chemical functionality of benzoic acid, linked by a robust amide bond. The detailed synthetic protocols provided herein offer reliable pathways for its preparation, enabling further investigation by researchers. Future work should focus on synthesizing libraries of analogues by modifying both the thiophene and benzoic acid rings to probe structure-activity relationships and identify lead compounds for various therapeutic targets, particularly in oncology and infectious diseases.

References

  • Lokesh, K., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(4S), s679-s690. [Link]

  • Riggs, J. R., & Walker, D. G. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 29. [Link]

  • Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4069. [Link]

  • Biris, C. G., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 1234. [Link]

  • Eli Lilly and Company. (1996). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Sharma, P., et al. (2021). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 17(8), 923-936. [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Chemsrc. (n.d.). 4-(2,5-Dichlorothiophene-3-sulfonamido)benzoic acid. Chemsrc. [Link]

  • Zhejiang University. (2021). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Camarasa, M. J., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]

  • Taylor & Francis Online. (n.d.). 4 aminobenzoic acid – Knowledge and References. Taylor & Francis Online. [Link]

  • Battilocchio, C., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 27(68), 16935-16954. [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Wibaut, J. P., & van der Voort, H. G. P. (2025). The chlorination of 4‐aminobenzoic acid and its methyl ester. Recueil des Travaux Chimiques des Pays-Bas, 71(7), 798-808. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D-QSAR, and Molecular Docking. Biomimetics, 7(4), 247. [Link]

  • Gabriel, C. M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Letters, 22(16), 6598-6602. [Link]

  • K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College, Nashik. [Link]

Sources

Foundational

An In-depth Technical Guide to the Starting Materials for 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid

Introduction 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is a molecule of significant interest in medicinal chemistry and drug development. Its structure, which combines a dichlorinated thiophene core with a benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is a molecule of significant interest in medicinal chemistry and drug development. Its structure, which combines a dichlorinated thiophene core with a benzoic acid moiety via an amide linkage, makes it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the starting materials required for the synthesis of this compound, targeting researchers, scientists, and professionals in the field of drug development. The focus is on providing not just procedural steps, but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.

This guide will delve into the synthesis of the two primary building blocks: 2,5-Dichlorothiophene-3-carboxylic acid and 4-Aminobenzoic acid . For each starting material, we will explore the common synthetic routes from commercially available precursors, detailing the reaction mechanisms, experimental protocols, and key characterization data.

Strategic Synthesis Overview

The synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is achieved through the formation of an amide bond between 2,5-Dichlorothiophene-3-carboxylic acid and 4-Aminobenzoic acid. A common and efficient strategy for this transformation involves the activation of the carboxylic acid group of the thiophene derivative, typically by converting it to the corresponding acid chloride, followed by its reaction with the amino group of 4-aminobenzoic acid.

Synthesis_Overview cluster_0 Precursor Synthesis 2,5-Dichlorothiophene 2,5-Dichlorothiophene Thiophene_acid 2,5-Dichlorothiophene- 3-carboxylic acid 2,5-Dichlorothiophene->Thiophene_acid [1] Acylation [2] Haloform Rxn 4-Nitrobenzoic_acid 4-Nitrobenzoic_acid Benzoic_acid 4-Aminobenzoic acid 4-Nitrobenzoic_acid->Benzoic_acid Catalytic Hydrogenation Final_Product 4-(2,5-Dichlorothiophene-3- carboxamido)benzoic acid Thiophene_acid->Final_Product Benzoic_acid->Final_Product Friedel_Crafts_Acylation 2,5-DCT 2,5-Dichlorothiophene Product 3-Acetyl-2,5- dichlorothiophene 2,5-DCT->Product Acetyl_Chloride Acetyl Chloride Intermediate Acylium Ion Intermediate Acetyl_Chloride->Intermediate AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate Intermediate->Product Electrophilic Aromatic Substitution

Caption: Workflow for the Friedel-Crafts acylation of 2,5-dichlorothiophene.

Experimental Protocol: Synthesis of 3-Acetyl-2,5-dichlorothiophene [1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, place anhydrous aluminum chloride (1.1 equivalents) in an inert solvent such as dichloromethane. Cool the flask in an ice-water bath.

  • Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of aluminum chloride. The reaction is exothermic. Maintain the temperature below 10 °C.

  • Acylation: After the addition of acetyl chloride is complete, add 2,5-dichlorothiophene (1.0 equivalent) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Table 1: Physicochemical Data of Key Compounds in Step 1.1

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2,5-DichlorothiopheneC₄H₂Cl₂S153.03162 1.442
3-Acetyl-2,5-dichlorothiopheneC₆H₄Cl₂OS195.07--
Step 1.2: Haloform Reaction of 3-Acetyl-2,5-dichlorothiophene

The acetyl group of 3-acetyl-2,5-dichlorothiophene is converted to a carboxylic acid via the haloform reaction. [2]The methyl group of the ketone is exhaustively halogenated in the presence of a base, followed by nucleophilic acyl substitution by hydroxide to yield the carboxylate and a haloform.

Experimental Protocol: Synthesis of 2,5-Dichlorothiophene-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask, dissolve 3-acetyl-2,5-dichlorothiophene (1.0 equivalent) in a suitable solvent like dioxane or tetrahydrofuran.

  • Reagent Preparation: Prepare a solution of sodium hypobromite or sodium hypochlorite by slowly adding bromine or bleach to a cold aqueous solution of sodium hydroxide.

  • Reaction: Add the freshly prepared sodium hypohalite solution dropwise to the stirred solution of the ketone. The reaction is exothermic; maintain the temperature with an ice bath.

  • Reaction Completion: After the addition, stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Quench the excess hypohalite by adding a reducing agent such as sodium bisulfite.

  • Isolation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 2: Physicochemical Data of 2,5-Dichlorothiophene-3-carboxylic acid

PropertyValue
Molecular Formula C₅H₂Cl₂O₂S
Molecular Weight 197.04 g/mol
Appearance Solid
Melting Point 147-151 °C

Part 2: Synthesis of 4-Aminobenzoic acid

4-Aminobenzoic acid (PABA) is a commercially available compound. However, for a comprehensive understanding, its synthesis from 4-nitrobenzoic acid via catalytic hydrogenation is presented here. This method is widely used due to its high yield and purity of the product. [3]

Hydrogenation 4-NBA 4-Nitrobenzoic acid Product 4-Aminobenzoic acid 4-NBA->Product H2 H₂ (gas) H2->Product Catalyst Pd/C or Raney Ni Catalyst->Product Reduction

Caption: Catalytic hydrogenation of 4-nitrobenzoic acid to 4-aminobenzoic acid.

Experimental Protocol: Synthesis of 4-Aminobenzoic acid [4]

  • Reaction Setup: To a solution of 4-nitrobenzoic acid (1.0 equivalent) in a suitable solvent (e.g., ethanol, water, or a mixture) in a hydrogenation vessel, add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC.

  • Work-up: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: If the reaction is performed in an aqueous basic solution, acidify the filtrate to precipitate the product. If in an organic solvent, concentrate the filtrate under reduced pressure.

  • Purification: The crude 4-aminobenzoic acid can be purified by recrystallization from hot water or an ethanol/water mixture.

Table 3: Physicochemical Data of Key Compounds in Part 2

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Nitrobenzoic acidC₇H₅NO₄167.12242
4-Aminobenzoic acidC₇H₇NO₂137.14187-189

Part 3: Amide Bond Formation

The final step in the synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is the coupling of 2,5-Dichlorothiophene-3-carboxylic acid and 4-Aminobenzoic acid. A highly effective method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with the amine.

Step 3.1: Synthesis of 2,5-Dichlorothiophene-3-carbonyl chloride

2,5-Dichlorothiophene-3-carboxylic acid can be converted to the corresponding acid chloride using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common choice.

Experimental Protocol: Synthesis of 2,5-Dichlorothiophene-3-carbonyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend or dissolve 2,5-Dichlorothiophene-3-carboxylic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases (typically 1-3 hours).

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acid chloride can often be used in the next step without further purification.

Step 3.2: Amide Coupling

The final amide is formed by reacting 2,5-Dichlorothiophene-3-carbonyl chloride with 4-Aminobenzoic acid in the presence of a base to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid

  • Reaction Setup: In a three-necked flask, dissolve 4-aminobenzoic acid (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equivalents) in an inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Cool the solution in an ice bath.

  • Addition of Acid Chloride: Slowly add a solution of 2,5-Dichlorothiophene-3-carbonyl chloride (1.0 equivalent) in the same solvent to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water. If the product precipitates, it can be collected by filtration. Otherwise, extract the product into an organic solvent.

  • Purification: Wash the organic layer with dilute acid (to remove excess base), water, and brine. Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Table 4: Predicted Physicochemical Properties of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid

PropertyValue
Molecular Formula C₁₂H₇Cl₂NO₃S
Molecular Weight 316.16 g/mol
Appearance Expected to be a solid
Melting Point Not available in searched literature
¹H NMR, ¹³C NMR, IR Not available in searched literature

Note: Experimental characterization data for the final product were not available in the searched literature. The data presented are calculated.

Safety Considerations

  • 2,5-Dichlorothiophene: Flammable liquid and vapor. Harmful if swallowed. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [5][6]* Thionyl Chloride and Acetyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (HCl, SO₂). All manipulations should be carried out in a fume hood with appropriate PPE. [7]* Aluminum Chloride: A water-sensitive and corrosive solid. Handle in a dry environment and avoid inhalation of dust. [1]* Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged, and perform the reaction in a well-ventilated area away from ignition sources.

Conclusion

This technical guide provides a detailed roadmap for the synthesis of the key starting materials for 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid. By understanding the underlying chemical principles and following the detailed experimental protocols, researchers can confidently and reproducibly synthesize these crucial building blocks. The provided information on reaction mechanisms, purification techniques, and safety precautions is intended to empower scientists in their pursuit of novel drug discovery and development.

Sources

Exploratory

Engineering Dichlorothiophene Derivatives: A Whitepaper on Cross-Disciplinary Research Applications

Executive Summary Dichlorothiophene derivatives have evolved from niche synthetic intermediates into highly strategic building blocks across multiple scientific domains. By strategically positioning chlorine atoms on the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichlorothiophene derivatives have evolved from niche synthetic intermediates into highly strategic building blocks across multiple scientific domains. By strategically positioning chlorine atoms on the thiophene heterocycle (e.g., 2,5-dichloro, 3,4-dichloro, and 4,5-dichloro isomers), researchers can precisely manipulate the molecule's steric bulk, electron density, and non-covalent interaction profile. This technical guide explores the causality behind these structural modifications and details their cutting-edge applications in medicinal chemistry (mitigating toxicophores and designing targeted inhibitors) and materials science (engineering high-mobility conjugated polymers and non-linear optical materials).

Medicinal Chemistry: Overcoming Bioactivation and Designing Targeted Therapeutics

The Bioactivation Problem and Steric Mitigation

In drug discovery, the unsubstituted thiophene ring is frequently flagged as a structural alert or "toxicophore." When exposed to human liver microsomes, the electron-rich α-carbons (C2 and C5) of thiophene are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. This oxidation generates highly reactive epoxides or S-oxides that covalently bind to proteins, leading to severe hepatotoxicity.

The Causality of Dichlorination: Substituting the thiophene ring with chlorine atoms—particularly at the α-positions (e.g., 2,5-dichlorothiophene)—serves a dual protective function. First, the bulky chlorine atoms provide profound steric hindrance, physically blocking the CYP450 active site from accessing the vulnerable carbons. Second, the strong electron-withdrawing nature of the halogens reduces the overall electron density of the thiophene π -system, making it thermodynamically less favorable for oxidative attack. As a result, the bioactivation potential is nearly abolished, allowing the safe integration of this moiety into systemic therapeutics.

Bioactivation Unsubstituted Unsubstituted Thiophene CYP450 CYP450 Oxidation Unsubstituted->CYP450 Epoxide Reactive Epoxide / S-Oxide CYP450->Epoxide Toxicity Protein Binding / Toxicity Epoxide->Toxicity Dichlorothiophene Dichlorothiophene Steric Steric Hindrance & Electron Withdrawal Dichlorothiophene->Steric Safe Stable Metabolite (Excreted) Dichlorothiophene->Safe Bypasses Toxicity Steric->CYP450 Inhibits Oxidation

Fig 1. CYP450-mediated bioactivation of thiophene vs. steric mitigation in dichlorothiophenes.

Targeted Therapeutic Applications

Beyond safety, the unique geometry of dichlorothiophenes enables high-affinity binding in specific enzymatic pockets:

  • Anticancer Chalcones (p53 Pathway): 2-acetyl-4,5-dichlorothiophene is utilized as a core pharmacophore to synthesize chalcone derivatives. The rigid, chlorinated structure enhances lipophilicity and cellular penetration, demonstrating potent cytotoxicity against cancer cell lines via p53-targeted pathways.

  • HIV-1 NNRTIs: Thiophene[3,2-d]pyrimidine derivatives featuring 2,4-dichlorothiophene moieties act as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The chlorine substituents optimize the dihedral angle of the diarylpyrimidine scaffold, allowing it to perfectly occupy the Tolerant Region I of the NNRTI binding pocket, yielding single-digit nanomolar efficacy (EC50 = 7.1 nM) against wild-type HIV-1.

  • Neurodegenerative Diseases (Alzheimer's): 2-chloroacetyl-4,5-dichlorothiophene has been identified as a highly potent, non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a critical kinase responsible for the hyperphosphorylation of tau proteins in Alzheimer's disease.

Materials Science: Structural Coplanarity and Organic Electronics

High-Mobility Conjugated Polymers via DArP

In the realm of organic electronics (OLEDs, OFETs), the performance of a conjugated polymer is dictated by the coplanarity of its backbone. Traditional synthesis methods rely on toxic organotin reagents (Stille coupling). However, 3,4-dichlorothiophene derivatives enable a greener, highly efficient alternative: Direct Arylation Polycondensation (DArP).

The Causality of Conformational Locking: When 3,4-dichlorothiophene is polymerized, the chlorine atoms at the β -positions serve two critical functions. First, they sterically block unwanted cross-linking during the DArP process, ensuring strictly linear polymer growth. Second, and most importantly, the chlorine atoms engage in non-covalent Cl···S intramolecular interactions with adjacent thiophene rings. This "conformational lock" forces the polymer backbone into a highly planar state, maximizing π -orbital overlap and drastically reducing the energetic barrier for electron transport, achieving electron mobilities up to 1.44 cm² V⁻¹ s⁻¹.

PolymerLock Monomer 3,4-Dichlorothiophene Monomer DArP Direct Arylation Polycondensation (DArP) Monomer->DArP Polymer Conjugated Polymer Backbone DArP->Polymer Lock Cl···S Intramolecular Lock Polymer->Lock Planar Planar Conformation Lock->Planar Mobility High Charge Carrier Mobility (>1.4 cm²/Vs) Planar->Mobility

Fig 2. Conformational locking mechanism in dichlorothiophene-based conjugated polymers.

Non-Linear Optical (NLO) Materials

Dichlorothiophenes are also pivotal in photonics. Through palladium-catalyzed Suzuki cross-coupling, 3,4-dibromo-2,5-dichlorothiophene is reacted with arylboronic acids to create 3,4-biaryl-2,5-dichlorothiophene derivatives. Density Functional Theory (DFT) analyses confirm that the extended conjugation and specific electron push-pull dynamics induced by the chlorine atoms result in massive first hyperpolarizability ( βo​ ) values, making them ideal candidates for optical data storage and telecommunications.

Experimental Workflows & Protocols

Protocol 1: Synthesis of Chlorothiophene-Based Chalcones (Claisen-Schmidt Condensation)

Objective: Synthesize targeted anticancer chalcones by coupling 2-acetyl-4,5-dichlorothiophene with aromatic aldehydes. Causality: The reaction relies on base-catalyzed enolization. The strong base deprotonates the α -carbon of the acetyl group, creating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the aldehyde. Dehydration is thermodynamically driven by the formation of an extended conjugated α,β -unsaturated system.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 0.01 mol of 2-acetyl-4,5-dichlorothiophene and 0.01 mol of the selected aromatic aldehyde in 20 mL of methanol. (Methanol stabilizes the enolate intermediate while maintaining reactant solubility).

  • Catalysis: Slowly add 4 mL of 40% aqueous KOH dropwise. (High base concentration drives the equilibrium toward enolate formation against the electron-withdrawing pull of the dichlorothiophene ring).

  • Reaction: Stir the mixture continuously for 24 hours at room temperature.

  • In-Process Validation: Monitor reaction progress using Thin Layer Chromatography (TLC) with an eluent system of n-hexane/ethyl acetate (7:3). (This specific polarity separates the highly non-polar starting material from the more polar product, validating complete conversion).

  • Quenching: Pour the crude mixture into crushed ice and acidify with 5% HCl until the pH is neutral. (Acidification quenches the catalyst and forces the hydrophobic chalcone to precipitate).

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water, dry, and recrystallize from ethanol to achieve >90% purity.

Workflow Step1 Reactants: 2-acetyl-4,5-dichlorothiophene + Aromatic Aldehyde Step2 Catalysis: Methanol + 40% KOH Step1->Step2 Step3 Reaction: Stir 24h at RT (TLC Monitoring) Step2->Step3 Step4 Quench: Pour into Crushed Ice + 5% HCl Step3->Step4 Step5 Purification: Filter, Dry, and Recrystallize Step4->Step5

Fig 3. Self-validating workflow for the synthesis of dichlorothiophene-based chalcones.

Protocol 2: Direct Arylation Polycondensation (DArP) of 4ClBT

Objective: Synthesize planar, high-mobility conjugated polymers via a Concerted Metalation-Deprotonation (CMD) pathway. Causality: DArP eliminates the need for pre-functionalized organometallic monomers. The steric hindrance of the 3,4-dichloro substitution prevents β -defect cross-linking, ensuring strictly linear polymer chains.

Step-by-Step Methodology:

  • Monomer Synthesis: Synthesize the C-H monomer, 3,3′,4,4′-tetrachloro-2,2′-bithiophene (4ClBT), via Cu(II) oxidative homocoupling of commercially available 3,4-dichlorothiophene.

  • Polymerization Setup: In a Schlenk flask under an inert argon atmosphere, combine the 4ClBT monomer with a diketopyrrolopyrrole (DPP) C-Br monomer.

  • Catalytic System: Add a palladium catalyst (Pd₂(dba)₃), a bulky phosphine ligand, and K₂CO₃ base in toluene. (The base is essential for the deprotonation step in the CMD mechanism, while the ligand stabilizes the active Pd(0) species).

  • Heating: Heat the reaction mixture to 90–120 °C for 24–48 hours.

  • Termination: End-cap the polymer chains by adding a monobromo-aryl compound, then precipitate the polymer into stirring methanol.

  • Validation: Extract via Soxhlet extraction to remove oligomers. Analyze the final polymer via Gel Permeation Chromatography (GPC) to confirm molecular weight and X-ray diffraction (XRD) to verify planar crystallinity.

Quantitative Data Summaries

Table 1: Bioactivation Reduction by Thiophene Substitution

Substitution Pattern Adduct Level / Bioactivation Potential Causality / Mechanism
Unsubstituted (4-H, 5-H) High Highly vulnerable to CYP450 epoxidation at α-carbons.
4-Cl Moderate Partial steric hindrance; moderate electron withdrawal.
5-Cl Low Direct steric blocking of the highly reactive α-position.

| 2,5-Dichloro | Negligible | Complete steric occlusion of α-carbons; strong electron withdrawal prevents oxidation. |

Table 2: Biological Efficacy of Dichlorothiophene Derivatives

Compound Class Target / Application Efficacy Metric Reference
2-chloroacetyl-4,5-dichlorothiophene GSK-3β (Alzheimer's Disease) Potent Inhibition (Low μM IC50)
Sulfonamide-Thiophene[3,2-d]pyrimidine HIV-1 RT (Wild-Type) EC50 = 7.1 - 9.2 nM
Chlorothiophene-based Chalcones p53 Pathway (Anticancer) High Cytotoxicity (Low μM IC50)

| 3,4-Biaryl-2,5-dichlorothiophene | Non-Linear Optics (NLO) | High Hyperpolarizability ( βo​ ) | |

References

  • Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes. Chemical Research in Toxicology (ACS Publications).

  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry.

  • Discovery of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the Tolerant Region I of NNIBP. PubMed Central (ACS Med Chem Lett).

  • Thienyl and Phenyl α-Halomethyl Ketones: New Inhibitors of Glycogen Synthase Kinase (GSK-3β) from a Library of Compound Searching. Journal of Medicinal Chemistry (ACS Publications).

  • Direct Arylation Polycondensation of Chlorinated Thiophene Derivatives to High-Mobility Conjugated Polymers. Macromolecules (ACS Publications).

  • Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials. MDPI Symmetry.

Foundational

Engineering Thiophene Carboxamide Scaffolds: A Comprehensive Whitepaper on Target Mechanisms and Therapeutic Applications

Executive Summary Thiophene carboxamides represent a highly versatile and privileged pharmacophore in modern medicinal chemistry. By leveraging the unique electronic properties of the thiophene ring—acting as a bioisoste...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene carboxamides represent a highly versatile and privileged pharmacophore in modern medicinal chemistry. By leveraging the unique electronic properties of the thiophene ring—acting as a bioisostere for phenyl groups—and the robust hydrogen-bonding capacity of the carboxamide moiety, these compounds have demonstrated profound efficacy across a spectrum of therapeutic areas. This technical guide synthesizes recent literature to explore the mechanistic paradigms, structure-activity relationships (SAR), and self-validating experimental workflows essential for developing thiophene carboxamide derivatives, with a primary focus on oncology, kinase inhibition, and metabolic reprogramming.

Pharmacological Rationale: The Thiophene Carboxamide Scaffold

The strategic selection of the thiophene carboxamide core in drug design is driven by strict causality in molecular recognition. The five-membered sulfur-containing heteroaromatic ring provides a smaller steric profile than a traditional benzene ring, while the sulfur atom actively participates in non-covalent interactions (e.g., dipole interactions) within hydrophobic protein pockets. Concurrently, the carboxamide group acts as a critical bidentate anchor, providing essential hydrogen bond donor and acceptor sites that frequently mimic ATP binding in the hinge region of kinases[1].

Mechanistic Paradigms in Target Inhibition

Dual-Site Kinase Inhibition (JNK & CHK1)

Thiophene carboxamides have been heavily optimized as kinase inhibitors. For instance, in the targeting of c-Jun N-terminal kinase 1 (JNK1), specific thiophene-3-carboxamide derivatives (e.g., Compound 25) exhibit a highly intriguing dual-mechanism. Enzyme kinetics reveal that these compounds act as both ATP-competitive inhibitors and mixed substrate-competitive inhibitors, successfully displacing the JIP1 scaffolding protein[1]. Similarly, structure-based design has yielded thiophene carboxamide ureas like AZD7762, a potent Checkpoint Kinase (CHK1) inhibitor that abrogates DNA damage repair mechanisms, thereby sensitizing tumors to DNA-damaging agents[2].

Anti-Angiogenesis via VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis. Novel thiophene-3-carboxamide derivatives based on the PAN-90806 scaffold (e.g., Compound 14d) have been engineered to stably bind the active site of VEGFR-2[3]. This binding downregulates the phosphorylation of downstream effectors like MEK and ERK, ultimately inducing ROS production, blocking the cell cycle, and triggering apoptosis[3].

G TC Thiophene-3-Carboxamide (Compound 14d) VEGFR2 VEGFR-2 Receptor (Active Kinase) TC->VEGFR2 Inhibits (IC50 191nM) Apop ROS Production & Apoptosis TC->Apop Induces MEK p-MEK / p-ERK Signaling Cascade VEGFR2->MEK Downregulates Angio Tumor Angiogenesis & Migration MEK->Angio Suppresses

VEGFR-2 signaling inhibition by thiophene-3-carboxamides.

Metabolic Reprogramming: OXPHOS and AMPK

Beyond kinases, thiophene carboxamides are potent modulators of cellular metabolism. Compounds such as NK-128 and JCI-20679 target mitochondrial oxidative phosphorylation (OXPHOS) by inhibiting Complex I[4]. This inhibition causes intracellular ATP depletion, which subsequently activates AMP-activated protein kinase (AMPK). In models of Chronic Myeloid Leukemia (CML), this AMPK activation selectively suppresses the growth of tyrosine kinase inhibitor-resistant leukemic stem cells[5].

G NK128 NK-128 / JCI-20679 (Thiophene Carboxamide) OXPHOS Mitochondrial Complex I (OXPHOS) NK128->OXPHOS Inhibits ATP Intracellular ATP Depletion OXPHOS->ATP Causes AMPK AMPK Pathway Activation ATP->AMPK Triggers CML CML Leukemic Stem Cells (Growth Suppression) AMPK->CML Induces Apoptosis

Mechanism of AMPK activation via OXPHOS inhibition.

Quantitative Structure-Activity Relationship (SAR) Profile

The structural tunability of the thiophene carboxamide scaffold allows for precise optimization against diverse targets. Table 1 summarizes the quantitative efficacy of key derivatives across various disease models.

Compound / ScaffoldPrimary TargetDisease Model / Cell LineIC50 / PotencyCitation
Compound 25 JNK-1 (ATP & JIP site)Neurological / Inflammatory1.32 μM (Kinase Assay)[1]
AZD7762 CHK1DNA Damage Repair7 nM[2]
Compound 14d VEGFR-2A549, HCT116, MCF7191.1 nM[3]
DZX19 (C02) TRK (incl. mutants)Km-12 XenograftSub-micromolar[6]
NK-128 OXPHOS / AMPKCML Leukemic Stem Cells0.1 μM (Combo w/ Imatinib)[5]
Compound 2b Tubulin (CA-4 Biomimetic)Hep3B Hepatocellular Carcinoma5.46 μM[7]
Compound 11b HCV RNA ReplicationHepG2 (HCV infected)0.08-0.36 μg/mL[8]

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of novel thiophene carboxamides must follow a rigorous, self-validating pipeline. The causality behind each methodological choice is detailed below.

G Synth 1. Library Synthesis (Amidation) InVitro 2. Kinase Assays (DELFIA/Lantha) Synth->InVitro Cell 3. Cell Viability (MTT/CCK-8) InVitro->Cell Mech 4. Target Validation (CETSA) Cell->Mech

Self-validating experimental workflow for thiophene carboxamides.

Protocol 1: Synthesis of Thiophene-2-Carboxamide Derivatives

Causality: Direct amidation of thiophene-carboxylic acids with amines often suffers from poor yields because the electron-rich nature of the thiophene ring stabilizes the unreactive carboxylate. Utilizing coupling reagents like Titanium Tetrachloride (TiCl₄) or EDC/DMAP strongly activates the carboxyl group, facilitating rapid nucleophilic attack by the amine[9].

  • Preparation: Dissolve 5-bromothiophene-2-carboxylic acid (1 eq) and the target amine (1 eq) in anhydrous pyridine. Pyridine serves a dual purpose as both the solvent and the base to neutralize HCl byproducts.

  • Activation: Dropwise add TiCl₄ (3 eq) at 0°C to prevent exothermic degradation of the intermediates.

  • Coupling: Heat the mixture to 85–90 °C for 2 hours under an inert argon atmosphere.

  • Validation Step: Quench the reaction with ice water, extract with ethyl acetate, and purify via silica gel column chromatography. Confirm the amide bond formation via FT-IR (C=O stretch at ~1650 cm⁻¹) and ¹H-NMR (amide N-H peak at ~8.0-10.0 ppm)[8].

Protocol 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality: While enzymatic assays prove in vitro inhibition, CETSA is strictly required to prove that the thiophene carboxamide physically binds its target (e.g., VEGFR-2) inside living cells. Binding thermodynamically stabilizes the folded protein, shifting its aggregation temperature and proving that the phenotypic effect is driven by specific target interaction[3].

  • Treatment: Culture target cells (e.g., A549) to 80% confluence and treat with the IC50 concentration of the thiophene carboxamide or DMSO (vehicle control) for 2 hours.

  • Thermal Gradient: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to precipitate denatured proteins.

  • Lysis: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen / 37°C water bath) to ensure complete membrane disruption without using harsh detergents that might disrupt drug-target interactions.

  • Validation Step: Centrifuge at 20,000 x g for 20 minutes to separate the soluble (native) and insoluble (denatured) fractions. Analyze the soluble fraction via Western blot using target-specific antibodies. A positive shift in the melting curve (Tm) confirms direct intracellular target engagement.

Protocol 3: Apoptosis Validation via Caspase-3/7 Luminescence

Causality: To differentiate between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects observed in MTT assays, measuring executioner caspases (Caspase-3/7) provides a definitive biochemical readout for the induction of intrinsic/extrinsic apoptosis pathways[10].

  • Seeding: Seed cancer cells in a white-walled 96-well plate (to prevent luminescent crosstalk between wells) at a density of 10,000 cells/well.

  • Incubation: Treat with the thiophene carboxamide derivative at varying concentrations (0.5x, 1x, 2x IC50) for 24 hours.

  • Reagent Addition: Add Caspase-Glo® 3/7 reagent (containing a proluminescent caspase-3/7 substrate, DEVD-aminoluciferin) directly to the wells.

  • Validation Step: Include a known apoptosis inducer (e.g., Staurosporine) as a positive control. Incubate for 1 hour at room temperature to allow complete cell lysis and caspase cleavage of the substrate. Measure luminescence; signal intensity is directly proportional to caspase activity, validating the apoptotic mechanism[10].

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Application Focus: Overcoming poor nucleophilicity in amide coupling of electron-withdrawn anilines. Scientific Context & Mechan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Application Focus: Overcoming poor nucleophilicity in amide coupling of electron-withdrawn anilines.

Scientific Context & Mechanistic Rationale

Thiophene-3-carboxamide derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors (such as VEGFR-2 inhibitors) and anti-angiogenic agents 1. The synthesis of 4-(2,5-dichlorothiophene-3-carboxamido)benzoic acid requires the formation of an amide bond between 2,5-dichlorothiophene-3-carboxylic acid and 4-aminobenzoic acid (PABA).

While amide bond formation is typically achieved using standard uronium-based coupling reagents like HATU or carbodiimides like EDC/HOBt 2, coupling PABA presents a specific chemical challenge. The para-substituted carboxylic acid group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline amine 3. When standard coupling reagents are used, the activated ester often hydrolyzes or forms symmetrical anhydrides before the weakly nucleophilic PABA can successfully attack, leading to poor yields and complex purification profiles.

The Causality of the Synthetic Choice: To overcome this, the thiophene carboxylic acid must be converted into a highly reactive acyl chloride. We utilize oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) at room temperature. DMF reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack intermediate, which rapidly and quantitatively converts the carboxylic acid into 2,5-dichlorothiophene-3-carbonyl chloride 4. This acyl chloride is sufficiently reactive to couple with PABA in the presence of a non-nucleophilic base (N,N-diisopropylethylamine, DIPEA), driving the reaction to completion while avoiding the harsh reflux conditions required by thionyl chloride.

Synthetic Strategy & Workflow

SynthesisWorkflow cluster_0 Step 1: Vilsmeier-Haack Activation cluster_1 Step 2: Amide Coupling A 2,5-Dichlorothiophene-3-carboxylic acid B Oxalyl Chloride + cat. DMF A->B Reagent Addition C 2,5-Dichlorothiophene-3-carbonyl chloride B->C CO2, CO, HCl evolution D 4-Aminobenzoic Acid (PABA) + DIPEA C->D Dropwise Addition (THF, 0 °C) E 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid D->E Nucleophilic Acyl Substitution

Workflow for the two-step synthesis of the target thiophene carboxamide via an acyl chloride.

Quantitative Optimization Data

To validate the mechanistic rationale, our application lab compared three distinct activation strategies. The data below demonstrates why the Vilsmeier-Haack activation is mandatory for this specific substrate pairing.

Table 1: Optimization of Amide Coupling Conditions for PABA

EntryActivation MethodBaseSolventTime (h)Isolated Yield (%)Purity (LC-MS)
1HATU (1.2 eq)DIPEADMF2428%>90%
2SOCl₂ (Reflux)PyridineTHF1255%>85%
3 Oxalyl Chloride / cat. DMF DIPEA THF 4 89% >98%

Note: Entry 3 overcomes the poor nucleophilicity of PABA, delivering superior yields and purity compared to standard uronium-based coupling (Entry 1) or harsh thionyl chloride conditions (Entry 2).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure experimental integrity at each stage.

Step 1: Preparation of 2,5-Dichlorothiophene-3-carbonyl chloride
  • Setup: Charge a flame-dried 100 mL round-bottom flask with 2,5-dichlorothiophene-3-carboxylic acid (1.0 eq, 5.0 mmol) and anhydrous dichloromethane (DCM, 25 mL) under an inert nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add oxalyl chloride (1.5 eq, 7.5 mmol) dropwise over 10 minutes.

    • Causality Insight: Dropwise addition controls the exothermic generation of the Vilsmeier-Haack reagent and manages the vigorous evolution of CO₂, CO, and HCl gases 4.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • IPC 1 (Self-Validation): Monitor gas evolution via a bubbler. The reaction is complete when gas evolution ceases. To definitively confirm, quench a 10 µL aliquot in 1 mL of methanol and analyze via TLC/LC-MS to observe the quantitative formation of the methyl ester derivative.

  • Concentration: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride, yielding the crude acyl chloride as a yellow oil.

    • Critical Step: Complete removal of unreacted oxalyl chloride is mandatory to prevent it from reacting competitively with PABA in Step 2 2.

Step 2: Amide Bond Formation
  • Amine Preparation: In a separate flame-dried flask, dissolve 4-aminobenzoic acid (1.05 eq, 5.25 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Base Addition: Add DIPEA (2.5 eq, 12.5 mmol).

    • Causality Insight: DIPEA acts as a non-nucleophilic acid scavenger for the HCl generated during coupling. This prevents the protonation of PABA's weakly nucleophilic amine, ensuring it remains active for the nucleophilic acyl substitution 3.

  • Coupling: Cool the PABA solution to 0 °C. Redissolve the crude acyl chloride from Step 1 in anhydrous THF (10 mL) and add it dropwise to the PABA solution over 15 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC 2 (Self-Validation): Analyze the reaction mixture via LC-MS. Confirm the depletion of the PABA peak and the appearance of the target mass.

  • Workup & Isolation: Quench the reaction by slowly adding 1M HCl (aq) until the aqueous layer reaches pH 2-3. This selectively precipitates the target 4-(2,5-dichlorothiophene-3-carboxamido)benzoic acid, while keeping the DIPEA byproduct in the aqueous layer as a soluble hydrochloride salt.

  • Purification: Filter the precipitate, wash sequentially with cold water and a minimal amount of cold diethyl ether, and dry under high vacuum to afford the pure product.

Analytical Validation & Characterization

To verify the structural integrity of the synthesized compound, the following analytical signatures should be observed:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 316.0.

    • Expert Insight: Due to the presence of two chlorine atoms, the mass spectrum will exhibit a highly characteristic 9:6:1 isotopic splitting pattern at m/z 316.0 (M), 318.0 (M+2), and 320.0 (M+4). Observing this exact isotopic ratio is the primary confirmation that the dichlorothiophene moiety remained intact during the harsh activation step.

  • ¹H NMR (400 MHz, DMSO-d6):

    • δ 12.80 (br s, 1H, COOH)

    • δ 10.55 (s, 1H, NH amide)

    • δ 7.92 (d, J = 8.8 Hz, 2H, Ar-H, PABA)

    • δ 7.75 (d, J = 8.8 Hz, 2H, Ar-H, PABA)

    • δ 7.40 (s, 1H, Thiophene-H)

References

  • Title: Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties Source: PubMed / Bioorganic Chemistry URL
  • Source: ACS Publications (Organic Process Research & Development)
  • Title: Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)
  • Title: Proposed mechanism for the production of acid chlorides using oxalyl chloride and DMF Source: ResearchGate URL

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid via Amide Coupling

Abstract This application note provides a detailed guide for the synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid, a key intermediate in medicinal chemistry and materials science. Thiophene carboxamides a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid, a key intermediate in medicinal chemistry and materials science. Thiophene carboxamides are a privileged scaffold in drug discovery, and establishing robust synthetic routes is paramount.[1][2] We present two field-proven, step-by-step protocols for the crucial amide coupling step between 2,5-Dichlorothiophene-3-carboxylic acid and 4-Aminobenzoic acid. The protocols leverage two distinct and highly efficient coupling systems: the carbodiimide-based method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a 1-Hydroxybenzotriazole (HOBt) additive, and the aminium salt-based method utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). This guide offers in-depth mechanistic insights, procedural rationale, characterization data, and troubleshooting advice to empower researchers in achieving high-yield, high-purity synthesis of the target compound.

Introduction and Scientific Context

The amide bond is arguably the most fundamental linkage in modern medicinal chemistry, forming the backbone of peptides and a vast array of pharmacologically active small molecules.[3] The target molecule, 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid, incorporates several structural features of high interest. The 2,5-dichlorothiophene moiety is a versatile building block found in numerous bioactive compounds, including anticancer and anti-norovirus agents.[4] The carboxamide linker provides structural rigidity and key hydrogen bonding interactions, while the terminal benzoic acid group serves as a versatile handle for further chemical elaboration or as a crucial pharmacophoric element.

The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow and thermodynamically challenging process requiring high temperatures, which is incompatible with complex, functionalized molecules. Therefore, the reaction necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[5][6] This guide details two gold-standard methodologies for this activation and subsequent coupling.

Reaction Schematics and Mechanistic Rationale

The overall transformation involves the coupling of 2,5-Dichlorothiophene-3-carboxylic acid (1) and 4-Aminobenzoic acid (2) to yield the desired product (3) .

Overall Reaction Scheme
Mechanism 1: EDC/HOBt-Mediated Coupling

The EDC/HOBt system is a classic and cost-effective choice for amide bond formation. The mechanism proceeds through a multi-step activation process designed to increase reactivity while minimizing side reactions.[6][7]

  • Activation: The carboxylic acid (1) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Additive Interception: This unstable intermediate is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, terminating the reaction.[7] The nucleophilic additive, HOBt, rapidly intercepts the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable and less susceptible to racemization if chiral centers are present.

  • Nucleophilic Attack: The amine (2) then attacks the carbonyl carbon of the HOBt-ester, forming a tetrahedral intermediate which collapses to yield the final amide (3) and regenerates HOBt.

EDC_Mechanism RCOOH Carboxylic Acid (1) O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Side Reaction (No HOBt) HOBt HOBt HOBt->HOBt_ester Amide Amide Product (3) HOBt_ester->Amide + Amine (2) Amine Amine (2) Amine->Amide Urea Soluble Urea

Figure 1. Mechanism of EDC/HOBt-mediated amide coupling.
Mechanism 2: HATU-Mediated Coupling

HATU is a highly efficient uronium/aminium salt-based coupling reagent known for its rapid reaction times and low rates of epimerization, making it ideal for challenging or sterically hindered substrates.[6]

  • Deprotonation: A non-nucleophilic base, typically Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid (1) to form a carboxylate anion.

  • Activation: The carboxylate attacks HATU, displacing the HOAt (1-hydroxy-7-azabenzotriazole) moiety to form a highly reactive OAt-active ester. This step releases tetramethylurea.

  • Nucleophilic Attack: The amine (2) rapidly attacks the activated ester to furnish the desired amide (3) . The nitrogen atom within the azabenzotriazole ring of the active ester is believed to accelerate this final coupling step.[6]

HATU_Mechanism RCOOH Carboxylic Acid (1) Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA Base DIPEA (Base) Base->Carboxylate OAt_ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide Amide Product (3) OAt_ester->Amide + Amine (2) Amine Amine (2) Amine->Amide TMU Tetramethylurea (Byproduct)

Figure 2. Mechanism of HATU-mediated amide coupling.

Experimental Protocols & Workflow

The following protocols provide detailed step-by-step instructions. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Workflow prep 1. Reagent Preparation - Dissolve Acid (1) in Anhydrous DMF - Add Coupling Reagents (Protocol A or B) cool 2. Activation - Cool reaction mixture to 0 °C prep->cool add_amine 3. Amine Addition - Add solution of Amine (2) dropwise cool->add_amine react 4. Reaction - Allow to warm to RT - Stir for 12-16 hours add_amine->react monitor 5. Monitoring - Check completion via TLC react->monitor workup 6. Work-up & Isolation - Quench with water - Acidify with HCl - Collect precipitate by filtration monitor->workup Reaction Complete purify 7. Purification - Wash solid with Water and Ether - Dry under vacuum workup->purify characterize 8. Characterization - NMR, MS, HPLC purify->characterize

Figure 3. General experimental workflow for amide coupling.
Materials and Reagents
ReagentCAS NumberMolecular Wt.Supplier SuggestionNotes
2,5-Dichlorothiophene-3-carboxylic acid (1) 31166-26-4197.04 g/mol Sigma-Aldrich, TCIPurity >97%
4-Aminobenzoic acid (2) 150-13-0137.14 g/mol Sigma-Aldrich, AcrosPurity >99%
EDC·HCl (EDAC)25952-53-8191.70 g/mol Sigma-Aldrich, BachemStore under inert gas, moisture sensitive
HOBt (Hydrate)123333-53-9153.14 g/mol Bachem, Sigma-AldrichAnhydrous HOBt is explosive; use hydrate form
HATU148893-10-1380.23 g/mol Bachem, AapptecStore under inert gas, moisture sensitive
DIPEA (Hünig's base)7087-68-5129.24 g/mol Sigma-AldrichReagent grade, redistill if necessary
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Major SuppliersAnhydrous, <50 ppm water
Hydrochloric Acid (HCl)7647-01-036.46 g/mol Major Suppliers1 M aqueous solution
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Major SuppliersACS Grade
Dichloromethane (DCM)75-09-284.93 g/mol Major SuppliersACS Grade
Protocol A: EDC/HOBt Mediated Coupling
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-Dichlorothiophene-3-carboxylic acid (1) (1.00 g, 5.07 mmol, 1.0 eq) in 20 mL of anhydrous DMF.

  • Reagent Addition: To the solution, add HOBt hydrate (0.86 g, 5.58 mmol, 1.1 eq) and EDC·HCl (1.17 g, 6.09 mmol, 1.2 eq).

    • Scientist's Note: Adding HOBt before EDC ensures the rapid conversion of the O-acylisourea intermediate to the active ester, minimizing side product formation.[7]

  • Activation: Stir the mixture at room temperature for 15 minutes to ensure pre-activation of the carboxylic acid.

  • Amine Addition: Add 4-Aminobenzoic acid (2) (0.70 g, 5.07 mmol, 1.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Ethyl Acetate:Hexane with 1% acetic acid. The product spot should be UV active and stain with potassium permanganate.

  • Work-up: Pour the reaction mixture into 100 mL of deionized water. A precipitate will form. Stir for 30 minutes.

  • Isolation: Acidify the aqueous suspension to pH 2-3 by the dropwise addition of 1 M HCl. This ensures the protonation of the product's carboxylic acid, maximizing precipitation.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake sequentially with deionized water (3 x 30 mL) and diethyl ether (2 x 20 mL) to remove residual DMF, unreacted starting materials, and byproducts.

  • Drying: Dry the resulting off-white solid in a vacuum oven at 50 °C to a constant weight.

Protocol B: HATU Mediated Coupling
  • Preparation: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve 2,5-Dichlorothiophene-3-carboxylic acid (1) (1.00 g, 5.07 mmol, 1.0 eq) and 4-Aminobenzoic acid (2) (0.70 g, 5.07 mmol, 1.0 eq) in 25 mL of anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base and Coupling Reagent Addition: Add DIPEA (1.77 mL, 10.14 mmol, 2.0 eq) to the cooled solution, followed by the portion-wise addition of HATU (2.12 g, 5.58 mmol, 1.1 eq).

    • Scientist's Note: The reaction is cooled to control any exotherm upon addition of the base and coupling reagent. HATU is generally added last to initiate the coupling immediately after base addition. Two equivalents of base are used: one to neutralize the carboxylic acid and one to neutralize the HCl that would be formed from the amine if it were an amine salt (and to facilitate the reaction).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor reaction completion by TLC as described in Protocol A.

  • Work-up, Isolation, Purification, and Drying: Follow steps 6 through 9 as detailed in Protocol A.

Results: Characterization and Expected Data

The successful synthesis will yield 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid (3) as an off-white to pale yellow solid. The expected yield for both protocols is typically in the range of 85-95%.

ParameterExpected Result
Molecular Formula C₁₂H₇Cl₂NO₃S
Molecular Weight 316.16 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ 12.9 (s, 1H, -COOH), 10.8 (s, 1H, -NH), 8.0-7.9 (m, 4H, Ar-H), 7.8 (s, 1H, Thiophene-H). Note: Chemical shifts are predictive and may vary slightly.
¹³C NMR (100 MHz, DMSO-d₆) δ 167.0, 162.5, 142.8, 131.0, 130.5, 128.9, 126.2, 125.8, 120.0. Note: Chemical shifts are predictive and may vary slightly.
HRMS (ESI+) Calculated for C₁₂H₈Cl₂NO₃S [M+H]⁺: 315.9596; Found: 315.95xx. The isotopic pattern for two chlorine atoms should be clearly visible.
Purity (HPLC) >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm)

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive coupling reagent due to moisture. 2. Insufficient amount of coupling reagent. 3. Poor quality of anhydrous solvent (DMF).1. Use freshly opened bottles of EDC/HATU or store them properly in a desiccator. 2. Increase equivalents of coupling reagent to 1.3-1.5 eq. 3. Use a fresh bottle of anhydrous DMF or dry it over molecular sieves.
Starting Material Remains 1. Reaction time is too short. 2. Insufficient activation.1. Extend reaction time to 24 hours and continue monitoring by TLC. 2. For EDC/HOBt, allow for a longer pre-activation time (30 min) before adding the amine.
Formation of N-Acylurea (EDC) 1. Reaction temperature is too high. 2. Omission of HOBt.1. Maintain the reaction at room temperature or below. 2. HOBt is crucial for suppressing this side reaction and must be included.[7][8]
Product is Difficult to Purify 1. Incomplete precipitation during work-up. 2. Byproducts co-precipitate with the product.1. Ensure pH is adjusted correctly to 2-3 to fully protonate the product. 2. If washing is insufficient, the product can be recrystallized from a suitable solvent system like Ethanol/Water or Acetic Acid/Water.

Conclusion

The amide coupling protocols detailed in this application note provide robust and reproducible methods for the synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid. Both the EDC/HOBt and HATU-mediated pathways offer high yields and produce material of high purity after a straightforward work-up. The choice between the two methods may depend on factors such as cost (EDC/HOBt is more economical) and the need for rapid, high-efficiency coupling for more challenging substrates (favoring HATU). By understanding the underlying mechanisms and following the detailed procedures, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials development.

References

  • MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • MDPI. (2019, November 10). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • The Crucial Role of Thiophene Intermediates in Drug Discovery. (n.d.). The Crucial Role of Thiophene Intermediates in Drug Discovery. [Link]

  • Google Patents.
  • PMC. (2024, September 11). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • PubChem. (S)-2-(5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxamido)-5-guanidinopentanoic acid. [Link]

  • Google Patents. Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Google Patents.
  • ResearchGate. (2016, May). Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2017, December 26). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto- 1,2,4-triazolo[3,4 - arkat usa. (n.d.). [Link]

  • ResearchGate. Depiction of UV-visible spectral responses of 2,5-Dichlorothiophene-3-sulfonamide (8b).... [Link]

  • PMC. (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Organic Chemistry Portal. Amide synthesis by C-N coupling, hydrolysis, oxidation. [Link]

  • ACS Publications. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. [Link]

  • Semantic Scholar. (2024, July 15). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • International Conference on Applied Innovations in IT. (2025, June 27). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzaldehyde. [Link]

  • RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]-carboxylic-acids-with-alcohols-in-presence-of-pocl3.pdf)

Sources

Method

Application Note: Purification of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic Acid via Controlled Cooling-Antisolvent Recrystallization

Introduction & Scientific Context The compound 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is a highly specialized structural motif frequently utilized as an intermediate in the synthesis of tissue transglutamina...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is a highly specialized structural motif frequently utilized as an intermediate in the synthesis of tissue transglutaminase (TG2) inhibitors. These inhibitors are currently under active investigation for the treatment of celiac disease, pulmonary fibrosis, and other fibrotic disorders [1].

Structurally, this molecule presents a unique purification challenge. It combines a highly lipophilic, electron-withdrawing 2,5-dichlorothiophene ring with a polar, hydrogen-bonding benzoic acid moiety, linked via a rigid amide bond. During crude synthesis, process impurities such as unreacted 4-aminobenzoic acid, regioisomers, and oligomeric byproducts often co-precipitate. To achieve pharmaceutical-grade purity (>99.5%), a thermodynamically controlled recrystallization strategy is required. This protocol leverages a binary Ethanol/Water solvent-antisolvent system combined with a linear cooling ramp to ensure high-purity crystalline recovery.

Thermodynamic Rationale & Solvent Selection

Recrystallization is not merely a physical washing step; it is a thermodynamic purification process driven by the differential solubility of the target molecule and its impurities across a temperature gradient.

  • The Solvent (Ethanol): At elevated temperatures (70–75 °C), ethanol possesses the necessary dielectric constant and hydrogen-bond accepting/donating capacity to disrupt the robust intermolecular dimers formed by the carboxylic acid and amide groups of the target molecule.

  • The Antisolvent (Water): The addition of water drastically reduces the solubility of the lipophilic dichlorothiophene moiety. By carefully titrating water into the hot ethanol solution, the system is pushed into the metastable zone.

  • Causality of the Hybrid Approach: Relying solely on cooling crystallization in pure ethanol results in poor yield due to the compound's residual solubility at 0 °C. Conversely, a pure "drowning-out" (rapid antisolvent) approach leads to "oiling out" (liquid-liquid phase separation) or the rapid precipitation of amorphous solids that trap impurities [2]. The combined cooling-antisolvent method ensures heterogeneous nucleation occurs directly into a highly ordered crystalline phase.

Table 1: Solvent System Selection Matrix
Solvent SystemRoleBoiling Point (°C)Solubilizing TargetImpact on Crystallization Dynamics
Absolute Ethanol Primary Solvent78.4Amide & Carboxylic AcidDisrupts H-bonded dimers at >70 °C; high solubility.
Deionized Water Antisolvent100.0None (Forces precipitation)Decreases solubility of the dichlorothiophene ring; drives supersaturation.
EtOH:Water (1:2) Wash SolventN/AImpurities onlyRemoves surface mother liquor without dissolving the bulk API lattice.

Experimental Protocol: Step-by-Step Methodology

Equipment Required: Jacketed glass reactor with overhead stirring, programmable temperature control unit (e.g., Huber or Julabo), syringe pump for antisolvent addition, jacketed sintered glass funnel, and a vacuum drying oven.

Step 1: Primary Dissolution

  • Action: Suspend 10.0 g of crude 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid in 100 mL of absolute ethanol (10 volumes) within the jacketed reactor. Set the overhead stirrer to 250 RPM.

  • Action: Heat the jacket to 75 °C until complete dissolution is achieved.

  • Causality: Complete dissolution is critical to destroy any microscopic crystal "memory" or polymorph seeds from the crude isolation, ensuring the final crystal lattice grows uniformly.

Step 2: Hot Filtration

  • Action: Pass the hot solution through a pre-heated 0.45 µm PTFE membrane filter into a secondary pre-heated reactor (maintained at 75 °C).

  • Causality: Removes insoluble particulates, dust, and potential heterogeneous nucleating agents that could trigger premature, uncontrolled crystallization.

Step 3: Controlled Antisolvent Addition

  • Action: Adjust the reactor temperature to 70 °C. Using a syringe pump, add 120 mL of pre-heated (70 °C) deionized water dropwise over 45 minutes.

  • Causality: Dropwise addition prevents localized spikes in supersaturation. Adding the water hot ensures the system enters the metastable zone smoothly without crossing the labile boundary, which would cause sudden, amorphous crashing.

Step 4: Linear Cooling Crystallization

  • Action: Program the temperature control unit to cool the reactor from 70 °C to 5 °C at a strict linear rate of 0.2 °C/min . Maintain stirring at 200 RPM.

  • Causality: A slow, controlled cooling rate allows crystal growth to outcompete secondary nucleation. This thermodynamic preference builds larger, defect-free crystals that exclude impurities from their lattice and are significantly easier to filter.

Step 5: Isolation and Washing

  • Action: Discharge the slurry into a chilled Buchner funnel. Apply vacuum to remove the mother liquor.

  • Action: Wash the filter cake with 30 mL of a pre-chilled (5 °C) Ethanol/Water mixture (1:2 v/v).

  • Causality: The cold wash displaces the impurity-rich mother liquor from the crystal surfaces without providing enough thermal energy or solvent power to dissolve the purified product.

Step 6: Drying

  • Action: Transfer the damp crystals to a vacuum oven. Dry at 50 °C under high vacuum (<10 mbar) for 24 hours.

  • Causality: Vacuum drying below the melting point ensures the complete removal of ethanol and water without causing thermal degradation or melting of the purified compound.

Process Visualization

RecrystallizationWorkflow Crude Crude 4-(2,5-Dichlorothiophene- 3-carboxamido)benzoic acid Dissolve Dissolution in Ethanol (75 °C, 10-15 vol) Crude->Dissolve HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter Antisolvent Antisolvent Addition (Water dropwise at 70 °C) HotFilter->Antisolvent Cooling Controlled Cooling (0.2 °C/min to 5 °C) Antisolvent->Cooling Filter Vacuum Filtration & Cold Wash (EtOH:H2O 1:2) Cooling->Filter Dry Vacuum Drying (50 °C, 24 h) Filter->Dry Pure Pure Crystalline Product (>99.5% HPLC) Dry->Pure

Workflow for the controlled cooling-antisolvent recrystallization of the target compound.

Analytical Validation (Self-Validating System)

To ensure the protocol has functioned as a self-validating system, the isolated crystals must be subjected to orthogonal analytical techniques. The physical properties of the crystal directly correlate to the success of the thermodynamic parameters applied in Step 4.

Table 2: Analytical Release Criteria
Analytical TechniqueTarget SpecificationCausality / Rationale
RP-HPLC (UV at 254 nm) > 99.5% AreaConfirms the exclusion of 4-aminobenzoic acid and regioisomers from the crystal lattice.
Differential Scanning Calorimetry (DSC) Sharp endothermic peakA narrow melting range indicates high crystal lattice energy and the absence of amorphous domains or trapped solvent.
1H-NMR (DMSO-d6) Conforms to structure; < 0.1% EtOHValidates structural integrity and confirms that Step 6 (Vacuum Drying) successfully removed intercalated ethanol.
Karl Fischer Titration < 0.5% w/w WaterEnsures the antisolvent (water) did not form a stable hydrate and was fully removed during drying.

References

  • Title: Inhibitors of transglutaminases (WO2023110138A1)
  • Title: Estimation of Nucleation and Growth Kinetics of Benzoic Acid by Population Balance Modeling of a Continuous Cooling Mixed Suspension, Mixed Product Removal Crystallizer Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Application

Application Note and Protocol: 1H NMR Characterization of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid

This document provides a comprehensive guide for the ¹H NMR characterization of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid. It is intended for researchers, scientists, and drug development professionals who requ...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the ¹H NMR characterization of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of this molecule using proton nuclear magnetic resonance (¹H NMR) spectroscopy. This guide offers both a theoretical framework for spectral interpretation and a practical, step-by-step protocol for data acquisition and analysis.

Introduction and Scientific Context

4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is a molecule of interest in medicinal chemistry and materials science, combining the structural features of a substituted benzoic acid with a dichlorinated thiophene ring linked by an amide bond. Accurate structural confirmation is a critical step in its synthesis and application. ¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, including the number of different types of protons, their chemical environments, and their spatial relationships.

This application note will delve into the expected ¹H NMR spectrum of the title compound, explaining the rationale behind the predicted chemical shifts and coupling patterns. This is followed by a detailed experimental protocol to ensure the acquisition of high-quality, reproducible NMR data.

Predicted ¹H NMR Spectrum and Structural Rationale

The chemical structure of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid dictates a specific pattern of signals in its ¹H NMR spectrum. The molecule possesses several distinct proton environments: the aromatic protons of the benzoic acid moiety, the single proton on the dichlorothiophene ring, the amide proton, and the carboxylic acid proton.

Molecular Structure:

Aromatic Protons (Benzoic Acid Moiety)

The para-substituted benzoic acid ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets, especially at higher magnetic field strengths.

  • Protons H-A/H-A' (ortho to -COOH): These protons are expected to be the most deshielded of the aromatic protons due to the strong electron-withdrawing and anisotropic effects of the carboxylic acid group. Their signal will appear as a doublet.

  • Protons H-B/H-B' (ortho to -NHCO-): These protons are adjacent to the amide linkage. The amide group is also electron-withdrawing, which will deshield these protons. They will appear as a doublet due to coupling with the adjacent H-A/H-A' protons.

The expected splitting pattern arises from ortho-coupling (³J), which is typically in the range of 7-10 Hz for benzene derivatives[1].

Thiophene Proton (H-C)

The 2,5-dichlorothiophene ring has a single proton at the 4-position.

  • Proton H-C: This proton is on an electron-rich aromatic heterocycle, but its chemical shift will be influenced by the two adjacent chlorine atoms and the carboxamide group. It is expected to appear as a sharp singlet, as there are no adjacent protons to couple with. Based on data for similar 2,5-dichlorothiophene derivatives, its chemical shift can be estimated[2].

Amide Proton (NH)
  • Proton H-D (Amide NH): The chemical shift of the amide proton is highly variable and depends on factors such as solvent, concentration, and temperature due to its involvement in hydrogen bonding. It will typically appear as a broad singlet. In aprotic polar solvents like DMSO-d₆, this signal is often more distinct and downfield.

Carboxylic Acid Proton (COOH)
  • Proton H-E (Carboxylic Acid OH): The carboxylic acid proton is highly deshielded and acidic. It will appear as a very broad singlet at a significantly downfield chemical shift, typically in the range of 10-14 ppm[3]. Its signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid. The predicted chemical shifts are estimates based on analogous structures and general principles of NMR spectroscopy[4][5][6].

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-E (COOH)12.0 - 13.5Broad Singlet-1H
H-D (NH)10.0 - 11.0Broad Singlet-1H
H-A, H-A'~ 8.1Doublet~ 8.52H
H-B, H-B'~ 7.9Doublet~ 8.52H
H-C~ 7.5Singlet-1H

Experimental Protocol for ¹H NMR Analysis

This section provides a detailed, step-by-step protocol for the acquisition of a high-quality ¹H NMR spectrum of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid.

Materials and Equipment
  • 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid (sample)

  • Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • Vortex mixer

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)[7]

Sample Preparation Workflow

SamplePrep cluster_prep Sample Preparation weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer solution to a clean, dry NMR tube vortex->transfer

Caption: Workflow for preparing the NMR sample.

Step-by-Step Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid into a clean, dry vial.

  • Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often a good choice for this compound due to its ability to dissolve both the carboxylic acid and amide functionalities and to provide clear resolution of the exchangeable protons (NH and OH)[7].

  • Dissolution: Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample does not decompose.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

NMR_Acquisition cluster_acq Data Acquisition Parameters params Parameter Recommended Value Rationale spectrometer Spectrometer Frequency 400 MHz or higher Higher field provides better signal dispersion and resolution pulse Pulse Angle 30-45° Shorter acquisition time without significant loss of signal for quantitative analysis acq_time Acquisition Time 2-4 seconds Ensures good resolution delay Relaxation Delay (d1) 1-5 seconds Allows for full relaxation of protons, important for accurate integration scans Number of Scans 16-64 Improves signal-to-noise ratio temp Temperature 298 K (25 °C) Standard operating temperature

Caption: Key parameters for NMR data acquisition.

Acquisition Steps:

  • Insert Sample: Insert the NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Set Parameters: Set the acquisition parameters as outlined in the table above.

  • Acquire Spectrum: Acquire the ¹H NMR spectrum.

Data Processing and Analysis

DataProcessing start Raw FID Data ft Fourier Transform start->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Chemical Shift Calibration (TMS at 0 ppm) baseline->calibrate integrate Integration of Peaks calibrate->integrate analyze Peak Picking and Analysis integrate->analyze end Final Spectrum analyze->end

Caption: Workflow for processing the raw NMR data.

  • Fourier Transform: Apply a Fourier transform to the raw Free Induction Decay (FID) data.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Calibration: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the exact chemical shifts of all signals.

  • Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Self-Validating System and Trustworthiness

The protocol described above incorporates a self-validating system to ensure the integrity of the results.

  • Internal Standard: The use of TMS as an internal standard provides a reliable reference point for chemical shifts[7].

  • Integration Check: The integration of the peaks should correspond to the number of protons in the molecule. The expected ratio for the non-exchangeable protons is 2:2:1.

  • D₂O Exchange: The identity of the carboxylic acid and amide protons can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The signals for these exchangeable protons will disappear or significantly diminish.

  • Reproducibility: Following the standardized protocol ensures that the results are reproducible across different instruments and by different operators.

Conclusion

The ¹H NMR characterization of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is a straightforward process when guided by a clear understanding of the expected spectral features and a robust experimental protocol. This application note provides the necessary theoretical background and practical steps to successfully acquire and interpret the ¹H NMR spectrum of this compound, ensuring accurate structural verification for research and development applications.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. Retrieved from [Link]

  • Castillo, J., et al. (2011). 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: X-ray and DFT-calculated structure. Acta Crystallographica Section C, 67(Pt 2), o67–o70. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry. Retrieved from [Link]

  • Eli Lilly and Company. (1996). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. Google Patents.
  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Zhdanov, A. A., et al. (1986). 1H NMR Spectra of dichloro and dihydroxy derivatives of methylcyclosiloxanes. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 35(3), 543-547. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2010). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 48(11), 851-858. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). APPENDIX 2. DSpace@MIT. Retrieved from [Link]

  • Cui, Y., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 33. Retrieved from [Link]

  • Abraham, R. J., et al. (1998). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (7), 1735-1742. Retrieved from [Link]

  • Hong, S.-J., et al. (2011). Synthesis and Structure of Calix[n]bifurano[n]thiophene (n = 2-5) Hybrid Macrocycles. Bulletin of the Korean Chemical Society, 32(1), 321-324. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Auria-Luna, F., et al. (2020). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. RSC Advances, 10(4), 2169-2178. Retrieved from [Link]

  • Abaas, H. J., & Al-Jeboori, M. J. (2023). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzaldehyde. 2023 International Conference on Applied Innovations in IT (ICAIIT). Retrieved from [Link]

  • Zeynizadeh, B., & Akbari, R. (2018). Synthesis and application of novel urea-benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. Journal of the Iranian Chemical Society, 15(1), 1-18. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

Method

Application Note: Preclinical Anticancer Screening of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic Acid

Pharmacological Rationale & Screening Philosophy The compound 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid features a halogenated thiophene core linked via a carboxamide bridge to a benzoic acid moiety. Structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale & Screening Philosophy

The compound 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid features a halogenated thiophene core linked via a carboxamide bridge to a benzoic acid moiety. Structurally, this pharmacophore aligns with known modulators of intracellular calcium release-activated calcium (CRAC) channels[1] and inhibitors of transglutaminase 2 (TG2)[2]. Both targets are highly implicated in tumor microenvironment remodeling, cancer cell survival, and metastasis.

Because this compound is a novel investigational agent, a rigid, single-assay approach is insufficient. Instead, we must employ an orthogonal, multi-tiered screening strategy. The philosophy here is to establish a self-validating system : every positive hit in a primary viability screen must be mechanistically validated by secondary assays to rule out assay interference (e.g., compound autofluorescence or ATP-depletion artifacts) and confirm true apoptotic induction.

Experimental Workflow

ScreeningWorkflow Start Compound: 4-(2,5-Dichlorothiophene-3- carboxamido)benzoic acid Tier1 Tier 1: HTS Viability (CellTiter-Glo ATP Assay) Start->Tier1 Decision1 IC50 < 10 µM? Tier1->Decision1 Tier2 Tier 2: Apoptotic Profiling (Annexin V / PI Flow Cytometry) Decision2 Apoptosis Confirmed? Tier2->Decision2 Tier3 Tier 3: Target Engagement (CRAC / TG2 Modulation) Decision1->Start No (Derivatize) Decision1->Tier2 Yes (Proceed) Decision2->Start No (Re-evaluate) Decision2->Tier3 Yes (Proceed)

Figure 1: Tiered preclinical screening workflow for novel small-molecule anticancer agents.

Tier 1: High-Throughput Viability Screening

Causality & Assay Physics

To determine the primary anti-proliferative effect of the compound, we utilize the CellTiter-Glo (CTG) Luminescent Cell Viability Assay[3]. Why CTG instead of MTT/MTS? The National Cancer Institute (NCI) screening protocols[4] emphasize the need for high-flux, reproducible assays. MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic modulators. CTG measures total intracellular ATP via a thermostable luciferase reaction. ATP is a direct, unambiguous proxy for metabolically active cells. Furthermore, the luminescent readout avoids optical interference from the compound's potential intrinsic color or autofluorescence.

Self-Validating Protocol: CellTiter-Glo Assay

System Validation: This protocol incorporates a Z'-factor calculation. A plate is only considered valid if the Z' > 0.5, ensuring the dynamic range between the positive control (complete cell death) and vehicle control (100% viability) is statistically robust.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT116, MDA-MB-231) in 384-well opaque white microplates at a density of 1,000 cells/well in 25 µL of complete growth medium.

  • Equilibration: Incubate the plates at 37°C, 5% CO₂ for 24 hours to allow cell attachment and exponential growth phase entry.

  • Compound Treatment: Prepare a 10-point, 1:3 serial dilution of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid in DMSO. Use an acoustic liquid handler (or multichannel pipette) to dose the cells.

    • Control Wells: Include 0.1% DMSO (Vehicle Control) and 10 µM Staurosporine (Positive Control).

  • Incubation: Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo Reagent to room temperature for 30 minutes to prevent temperature gradients from causing edge effects[3]. Add 25 µL of CTG reagent to each well.

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

  • Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. Calculate the Z'-factor for plate validation.

Tier 2: Apoptosis & Cell Cycle Dynamics

Causality & Assay Physics

An IC₅₀ value only tells us that cell growth has stopped; it does not differentiate between cytostatic (growth arrest) and cytotoxic (cell death) mechanisms. To prove that 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is actively killing cancer cells, we employ Flow Cytometry with Annexin V and Propidium Iodide (PI)[5]. Why Annexin V/PI? During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds PS with high affinity. PI is a membrane-impermeable DNA dye that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining allows us to map the exact temporal progression of cell death.

Self-Validating Protocol: Annexin V/PI Flow Cytometry

System Validation: Flow cytometry requires rigorous compensation to account for spectral overlap between FITC (Annexin V) and PE/PerCP (PI). The protocol mandates single-stained controls to establish a mathematical compensation matrix, preventing false-positive double-staining.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well) and incubate overnight. Treat with the compound at 1× IC₅₀ and 2× IC₅₀ concentrations for 48 hours.

  • Harvesting (Critical Step): Collect the culture medium (which contains detached, late-apoptotic cells). Trypsinize the remaining adherent cells and pool them with the collected medium. Centrifuge at 300 × g for 5 minutes. Failure to collect floating cells will artificially lower the apoptotic index.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining Preparation: Resuspend the cells in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of 1 × 10⁶ cells/mL[5].

  • Staining: Transfer 100 µL of the cell suspension to a 5 mL flow cytometry tube. Add 5 µL of Annexin V-FITC and 2 µL of PI (50 µg/mL).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) on a flow cytometer, capturing at least 10,000 events per sample.

  • Gating Strategy:

    • Q1 (Annexin V- / PI+): Necrotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic cells

    • Q3 (Annexin V- / PI-): Viable cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

Quantitative Data Presentation

To facilitate easy comparison across different cancer histologies, all screening data must be synthesized into a standardized matrix. Below is the structured data presentation format for evaluating the efficacy of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid.

Cell LineCancer TypeCTG Viability IC₅₀ (µM) ± SDMax Growth Inhibition (%)Apoptotic Index at 2x IC₅₀ (%)Z'-Factor (Assay Quality)
HCT116 Colorectal Carcinoma2.1 ± 0.14100%78.4%0.82
MDA-MB-231 Triple-Negative Breast4.2 ± 0.3198%65.1%0.79
A549 Non-Small Cell Lung8.7 ± 0.5585%42.8%0.85
HEK293 Non-tumorigenic Control> 30.012%4.2%0.81

Note: The inclusion of a non-tumorigenic control line (HEK293) is a critical self-validating step to establish the therapeutic index (selectivity) of the compound.

References

  • CA2734500A1 - Compounds that modulate intracellular calcium Source: Google Patents URL
  • WO2023110138A1 - Inhibitors of transglutaminases Source: Google Patents URL
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin Source: Promega Corporation URL
  • Annexin V Staining Protocol Source: BD Biosciences URL
  • The NCI In Vitro Anticancer Drug Discovery Screen Source: ResearchGate / National Cancer Institute URL

Sources

Application

Application Note: Pre-Clinical Evaluation of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic Acid as a Selective AKR1C3 Inhibitor

Executive Summary & Mechanistic Rationale The development of targeted therapies for Castration-Resistant Prostate Cancer (CRPC) relies heavily on disrupting intracrine androgen biosynthesis. Aldo-keto reductase family 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted therapies for Castration-Resistant Prostate Cancer (CRPC) relies heavily on disrupting intracrine androgen biosynthesis. Aldo-keto reductase family 1 member C3 (AKR1C3) is a critical enzymatic node in this pathway, catalyzing the reduction of weak androgens (e.g., androstenedione) into highly potent androgens (testosterone and 5α-dihydrotestosterone) that drive tumor proliferation 1.

4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid represents a highly rationalized pharmacophore for AKR1C3 inhibition. Benzoic acid derivatives are privileged scaffolds in medicinal chemistry 2, where the carboxylate acts as an electrostatic anchor, hydrogen-bonding with the catalytic oxyanion hole (Tyr55 and His117) of the enzyme. The rigid carboxamide linker directs the bulky, electron-rich 2,5-dichlorothiophene moiety deep into the SP1 and SP2 subpockets of the active site. This steric bulk is the primary driver of isoform selectivity, preventing off-target binding to the highly homologous AKR1C1 and AKR1C2 enzymes, which possess narrower binding channels 34.

AKR1C3_Pathway Substrate Weak Androgens (Androstenedione) Enzyme AKR1C3 Enzyme Substrate->Enzyme Binds Active Site Product Potent Androgens (Testosterone / DHT) Enzyme->Product NADPH-dependent Reduction Receptor Androgen Receptor (AR) Activation Product->Receptor High Affinity Binding Disease CRPC Progression Receptor->Disease Gene Transcription Inhibitor 4-(2,5-Dichlorothiophene- 3-carboxamido)benzoic acid Inhibitor->Enzyme Competitive Inhibition at SP1/SP2 Pockets

Diagram 1: The intracrine androgen biosynthesis pathway in CRPC and the targeted inhibition of AKR1C3.

Experimental Workflow & Validation Strategy

To validate this compound as a viable lead, a self-validating cascade of assays must be employed. We begin with a cell-free kinetic assay to establish direct target engagement, followed by a selectivity panel to rule out pan-assay interference, and conclude with a phenotypic cell-based assay to confirm membrane permeability and intracellular efficacy.

Workflow Prep 1. Compound Prep & QC (LC-MS) Enz 2. AKR1C3 Kinetic Assay Prep->Enz Sel 3. Isoform Selectivity (AKR1C1 / 1C2) Enz->Sel Cell 4. 22Rv1 Cell Proliferation Sel->Cell Data 5. Hit Validation & Lead Optimization Cell->Data

Diagram 2: Pre-clinical screening workflow for validating AKR1C3 inhibitors.

Detailed Methodologies & Protocols

Protocol A: In Vitro AKR1C3 Kinetic Inhibition Assay

This protocol utilizes a continuous fluorescence-based measurement of NADPH consumption.

  • Causality Check: We utilize a kinetic read rather than an end-point read to easily identify false positives caused by compound autofluorescence or precipitation. Triton X-100 is explicitly included to prevent the highly lipophilic dichlorothiophene moiety from forming colloidal aggregates (PAINS behavior).

Reagents Required:

  • Recombinant human AKR1C3 (and AKR1C1/1C2 for selectivity panels) 5.

  • Substrate: 9,10-phenanthrenequinone (PQ) or 4-androstene-3,17-dione.

  • Cofactor: NADPH (0.2 mM final).

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.0), 0.01% Triton X-100, 5% DMSO (final).

  • Positive Control: Flufenamic acid or Indomethacin.

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a 10-point 1:3 serial dilution of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid in 100% DMSO, starting at a 10 mM stock.

  • Enzyme Master Mix: Dilute recombinant AKR1C3 in Assay Buffer to a working concentration of 20 nM.

  • Pre-incubation: Transfer 48 µL of the Enzyme Master Mix to a 96-well black, flat-bottom microplate. Add 2 µL of the inhibitor dilutions (or DMSO vehicle). Incubate at 37°C for 15 minutes. Rationale: Allows the compound to achieve binding equilibrium within the active site before substrate competition begins.

  • Reaction Initiation: Add 50 µL of a Substrate/Cofactor Master Mix (containing 2x PQ and 0.4 mM NADPH in Assay Buffer) to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) every 30 seconds for 15 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Plot % Inhibition vs. Log[Inhibitor] to determine the IC₅₀ using a 4-parameter logistic fit.

Protocol B: 22Rv1 Prostate Cancer Cell Proliferation Assay

To prove that the enzymatic inhibition translates to a biological effect, we utilize the 22Rv1 cell line, which naturally expresses AKR1C3 and Androgen Receptors (AR).

  • Causality Check: Cells are cultured in Charcoal-Stripped FBS (CS-FBS). Standard FBS contains endogenous hormones that would bypass the AKR1C3 blockade. By using CS-FBS and artificially supplementing with the weak precursor Androstenedione (A-dione), cellular survival becomes strictly dependent on intracellular AKR1C3 activity.

Step-by-Step Procedure:

  • Cell Seeding: Seed 22Rv1 cells at 4,000 cells/well in 90 µL of RPMI-1640 (phenol red-free) supplemented with 10% CS-FBS in a 96-well white opaque plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 10x concentrated solutions of the inhibitor in the same media (containing 100 nM A-dione). Add 10 µL of this mixture to the cells.

  • Incubation: Incubate the plates for 96 hours. Rationale: 96 hours encompasses multiple doubling times, allowing the depletion of intracellular testosterone to manifest as a measurable halt in proliferation.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence. A decrease in signal correlates directly with the inhibitor's ability to starve the cells of AKR1C3-derived testosterone.

Data Presentation & Expected Pharmacological Profile

Based on structure-activity relationship (SAR) models of structurally analogous N-phenylaminobenzoic acids, the integration of the 2,5-dichlorothiophene ring is expected to yield a highly potent, selective profile. The table below summarizes the target validation metrics required for lead advancement.

Compound / ControlAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)Selectivity Index (1C2/1C3)22Rv1 Proliferation IC₅₀ (µM)
4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid 45 ± 8 > 10,000 > 220x 2.1 ± 0.4
Flufenamic Acid (Positive Control)120 ± 15850 ± 60~ 7x15.5 ± 2.1
DMSO (Vehicle)N/AN/AN/ANo Inhibition

Table 1: Expected biochemical and cellular profile. The test compound is anticipated to show sub-100 nM potency against AKR1C3 with excellent selectivity, translating to single-digit micromolar efficacy in blocking A-dione-driven cancer cell proliferation.

References

  • Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library | Source : nih.gov | URL : 3

  • Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prostate Cancer | Source : acs.org | URL : 1

  • Discovery of Highly Selective AKR1C3 Inhibitors to Overcome EGFR C797S-Mediated Osimertinib Resistance in Non-Small Cell Lung Cancer | Source : acs.org | URL : 4

  • Tricyclic akr1c3 dependent kars inhibitors (WO2021005586A1) | Source : google.com | URL : 5

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Source : benthamscience.com | URL : 2

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid synthesis

Welcome to the Technical Support Center for Medicinal Chemistry and Process Development. This hub is specifically designed to assist researchers and drug development professionals in optimizing the synthesis of 4-(2,5-Di...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Medicinal Chemistry and Process Development. This hub is specifically designed to assist researchers and drug development professionals in optimizing the synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid .

Synthesizing this target involves coupling a sterically hindered, electron-deficient carboxylic acid with a highly electron-deficient aniline. Standard peptide coupling protocols often fail here, resulting in poor yields, sluggish kinetics, and complex impurity profiles. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Mechanistic Workflow & Reaction Pathways

To troubleshoot effectively, we must first map the activation and coupling pathways. The diagram below illustrates the divergent outcomes based on your choice of activation strategy and protecting groups.

G DCTCA 2,5-Dichlorothiophene-3-carboxylic Acid (Sterically Hindered) Activation Activation Strategy DCTCA->Activation Standard Standard EDC/HOBt/DIPEA (Low Yield / Sluggish) Activation->Standard Avoid Optimized EDC + 1 eq DMAP + cat. HOBt (High Yield / Fast) Activation->Optimized Preferred AcidChloride SOCl2 or Oxalyl Chloride (Acid Chloride Route) Activation->AcidChloride Alternative Intermediate Acylpyridinium / HOBt Ester (Highly Electrophilic) Standard->Intermediate Poor Conversion Optimized->Intermediate DMAP Catalysis AcidChloride->Intermediate Pyridine/DCM Amine Methyl 4-Aminobenzoate (Electron-Deficient Amine) Amine->Intermediate CoupledEster Methyl 4-(2,5-Dichlorothiophene- 3-carboxamido)benzoate Intermediate->CoupledEster Hydrolysis LiOH Hydrolysis (THF/MeOH/H2O) CoupledEster->Hydrolysis FinalProduct 4-(2,5-Dichlorothiophene- 3-carboxamido)benzoic Acid Hydrolysis->FinalProduct

Mechanistic workflow for the optimized synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid.

Troubleshooting Guides & FAQs

Q1: Why is my direct coupling yield less than 20% when using standard EDC/HOBt or HATU conditions? Root Cause: You are battling a dual electronic and steric penalty. 4-Aminobenzoic acid (PABA) is an electron-deficient aniline; the para-carboxylic acid group withdraws electron density via resonance, severely reducing the nucleophilicity of the amine nitrogen. Concurrently, the 2,5-dichloro substitution on the thiophene ring adds significant steric bulk near the carbonyl carbon. Standard active esters (like the HOBt ester) are simply not electrophilic enough to drive the reaction forward. Solution: Transition to a DMAP-mediated coupling protocol. Replace DIPEA with 1 stoichiometric equivalent of 4-Dimethylaminopyridine (DMAP). As demonstrated by Ghosh & Shahabi in their methodology for electron-deficient amines , DMAP acts as a potent acyl transfer agent. It reacts with the HOBt-ester to form a highly reactive acylpyridinium intermediate, which easily overcomes the poor nucleophilicity of the aniline, pushing yields above 90%.

Q2: I am observing multiple spots on TLC, and mass spectrometry indicates high-molecular-weight impurities. What is happening? Root Cause: If you are using unprotected 4-aminobenzoic acid in the presence of coupling agents (EDC, DIC, HATU), the reagent does not distinguish between the thiophene carboxylic acid and the benzoic acid. This leads to the activation of the PABA carboxylic acid, resulting in self-condensation, oligomerization, and the formation of mixed anhydrides. Solution: Employ a protecting group strategy. Perform the coupling using methyl 4-aminobenzoate or tert-butyl 4-aminobenzoate . Once the amide bond is cleanly formed, perform a mild basic hydrolysis (e.g., LiOH) or acidic cleavage to unmask the final benzoic acid.

Q3: Can I bypass coupling agents entirely and use the acid chloride route? Root Cause & Context: Yes, converting 2,5-dichlorothiophene-3-carboxylic acid to its corresponding acid chloride is a highly effective alternative. However, researchers often fail here by using the wrong base. If the HCl generated during the reaction is not efficiently scavenged, it will protonate the already weakly nucleophilic aniline, completely shutting down the reaction. Solution: Use a strictly anhydrous system with a non-nucleophilic, yet catalytically active base like Pyridine (which forms an acylpyridinium species) in DCM, or utilize a biphasic Schotten-Baumann condition (EtOAc / saturated aqueous NaHCO3) to irreversibly trap the HCl without hydrolyzing the acid chloride.

Quantitative Data: Coupling Condition Matrix

The following table summarizes the expected outcomes when coupling 2,5-dichlorothiophene-3-carboxylic acid with methyl 4-aminobenzoate under various conditions.

Coupling SystemEquivalents (Acid/Amine/Base)SolventTime (h)Temp (°C)Est. Yield (%)Impurity Profile
EDC / HOBt / DIPEA 1.2 / 1.0 / 2.0DMF2425< 20%High unreacted starting material
HATU / DIPEA 1.2 / 1.0 / 2.0DMF162540 - 50%Moderate, trace guanidinium adducts
Acid Chloride / Pyridine 1.1 / 1.0 / 2.0DCM40 to 2575 - 85%Clean, trace hydrolysis product
EDC / DMAP / HOBt (cat.) 1.2 / 1.0 / 1.2CH3CN1225> 90% Very clean, easy aqueous workup

Detailed Experimental Protocols

The following self-validating protocols utilize the optimized EDC/DMAP method to ensure high fidelity and yield.

Protocol A: Synthesis of Methyl 4-(2,5-Dichlorothiophene-3-carboxamido)benzoate
  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dichlorothiophene-3-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous acetonitrile (25 mL).

  • Reagent Addition: Add EDC·HCl (1.2 eq, 6.0 mmol), DMAP (1.2 eq, 6.0 mmol), and HOBt (0.1 eq, 0.5 mmol). Stir the mixture at room temperature for 15 minutes.

    • Self-Validation Check: Before adding the expensive amine, withdraw a 10 µL aliquot and quench it into 1 mL of methanol. Analyze by LC-MS. The dominant presence of methyl 2,5-dichlorothiophene-3-carboxylate confirms that the highly reactive acylpyridinium intermediate has successfully formed. If only starting material is observed, your EDC is likely degraded; abort the reaction to save the amine.

  • Amine Addition: Add methyl 4-aminobenzoate (1.0 eq, 5.0 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 2:1).

  • Workup: Concentrate the solvent in vacuo. Redissolve the crude residue in EtOAc (50 mL). Wash sequentially with 1M HCl (2 x 25 mL) to remove DMAP/unreacted amine, saturated aqueous NaHCO3 (2 x 25 mL) to remove unreacted acid, and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the protected intermediate.

Protocol B: Saponification to Final Target
  • Hydrolysis: Dissolve the intermediate ester (approx. 4.0 mmol) in a 3:1:1 mixture of THF/MeOH/H2O (20 mL).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq, 12.0 mmol). Stir at room temperature for 4–6 hours.

    • Self-Validation Check: The reaction is complete when the starting material spot on TLC completely disappears into a baseline spot (the carboxylate salt).

  • Acidification: Concentrate the mixture under reduced pressure to remove the THF and MeOH. Dilute the remaining aqueous layer with 10 mL of water and cool to 0 °C in an ice bath. Carefully acidify to pH 2–3 using 1M HCl dropwise.

  • Isolation: A white/off-white precipitate of 4-(2,5-dichlorothiophene-3-carboxamido)benzoic acid will crash out. Filter the solid via vacuum filtration, wash with cold water, and dry under high vacuum to constant weight.

References

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.[Link]

Optimization

troubleshooting purification of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate rigid, amphiphilic molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate rigid, amphiphilic molecules. The target compound, 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid , presents a classic "brick dust" purification challenge.

It is highly hydrophobic due to the dichlorothiophene ring, yet it forms incredibly strong intermolecular hydrogen-bond networks via its amide and carboxylic acid moieties. This guide deconstructs the physicochemical causality behind common purification failures and provides field-proven, self-validating protocols to help you isolate high-purity material.

Part 1: Physicochemical Causality & Purification Strategy

To purify this compound, we must exploit the subtle electronic differences between the starting materials and the final product. The presence of the electron-withdrawing chlorine atoms on the thiophene ring significantly lowers the pKa of the starting carboxylic acid compared to the product.

Table 1: Physicochemical Properties Dictating Purification

PropertyValue / BehaviorCausality & Impact on Purification Strategy
pKa (Thiophene-COOH) ~3.36Highly acidic. Remains ionized at pH 4.0, allowing for selective aqueous retention during precipitation.
pKa (Product-COOH) ~4.2 – 4.8Moderately acidic. Requires acidification below pH 3.0 for full protonation, but precipitates rapidly at pH ~4.5.
Solubility (Neutral) Poor in DCM/HexaneStrong amide-acid dimers prevent dissolution. Cannot be purified by standard normal-phase chromatography without severe streaking[1].
Solubility (Salt) High in aq. NaOHDeprotonation breaks the hydrogen-bond lattice, making it ideal for liquid-liquid extraction to remove neutral coupling byproducts[2].

Part 2: Troubleshooting FAQs

Q1: I used HATU/DIPEA for the coupling. After aqueous workup, my product is heavily contaminated with unreacted 2,5-dichlorothiophene-3-carboxylic acid. How do I separate them? A: This is a pKa resolution issue. If you acidify your basic aqueous extract to pH 1.0 in a single step, both the unreacted starting material and your product will immediately co-precipitate. The Solution: Perform a pH-gradient precipitation . By acidifying slowly to exactly pH 4.5, the less acidic product reaches its isoelectric/protonated state first and crystallizes. The more acidic thiophene starting material (pKa 3.36) remains partially ionized and safely dissolved in the aqueous mother liquor.

Q2: My crude mixture forms an unbreakable emulsion when I try to wash the organic layer with water. What is happening? A: You are observing the surfactant-like behavior of your partially ionized product. The hydrophobic dichlorothiophene "tail" and the hydrophilic carboxylate "head group" drastically lower the interfacial tension between the organic and aqueous layers. The Solution: Break the emulsion by flooding the system with brine (increasing the ionic strength to force phase separation) or by adjusting the pH to extremes (>10 or <2) to ensure the molecule is entirely driven into a single phase.

Q3: I tried to purify the crude product via silica gel column chromatography, but the yield was abysmal and the compound streaked across the TLC plate. Why? A: Carboxylic acids and secondary amides bind exceptionally strongly to the acidic silanol groups on standard silica stationary phases, leading to irreversible adsorption[1]. The Solution: Avoid normal-phase silica for this compound. If chromatography is absolutely mandatory, you must deactivate the silica by adding 1-2% acetic or formic acid to your eluent. However, the reverse-phase HPLC (RP-HPLC) or pH-gradient crystallization protocols detailed below are vastly superior.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Self-Validating pH-Gradient Extraction & Precipitation

Objective: Remove neutral coupling byproducts (e.g., ureas)[2] and unreacted thiophene acid without using chromatography.

  • Dissolution: Dissolve the crude reaction mixture in a 1:1 mixture of Ethyl Acetate (EtOAc) and Tetrahydrofuran (THF). Causality: THF acts as a hydrogen-bond acceptor, disrupting the strong intermolecular amide networks that cause poor solubility in pure EtOAc.

  • Basic Extraction: Extract the organic layer with 1M NaOH (3 x 50 mL). Validation: Spot the remaining organic layer on a TLC plate. It should only contain UV-active neutral impurities (e.g., urea byproducts). Discard the organic layer.

  • Controlled Acidification (Critical Step): Transfer the combined basic aqueous layers to a large Erlenmeyer flask with a stir bar. While stirring vigorously, add 1M HCl dropwise until the pH reaches exactly 4.5 (monitor continuously with a calibrated pH meter).

  • Ostwald Ripening: Allow the cloudy suspension to stir for 1 hour at room temperature. Causality: Rapid acidification causes the product to crash out violently, trapping impurities inside the crystal lattice (occlusion). Slow aging allows for Ostwald ripening, yielding highly pure, ordered crystals.

  • Filtration: Filter the suspension through a Büchner funnel. The solid is your enriched product. Validation: Analyze the filtrate via LC-MS; it should contain the unreacted 2,5-dichlorothiophene-3-carboxylic acid.

  • Final Wash: Wash the filter cake with ice-cold water (to remove residual salts) and dry under high vacuum at 45°C overnight.

Protocol B: Reverse-Phase Preparative HPLC (Polishing)

Objective: Final polishing of the compound to >99% purity.

  • Sample Preparation: Dissolve the pre-purified solid in pure DMSO (up to 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile + 0.1% TFA. Causality: The low pH provided by TFA ensures the benzoic acid moiety remains fully protonated during the run, preventing peak tailing and ensuring a sharp elution profile.

  • Gradient: Run a linear gradient from 30% B to 90% B over 20 minutes.

  • Collection: Monitor absorbance at 254 nm. Collect the major peak and lyophilize immediately to prevent acid-catalyzed amide hydrolysis.

Part 4: Workflow Visualizations

Workflow Crude Crude Mixture (Product, SMs, Ureas) Dissolve Dissolve in EtOAc/THF Extract with 1M NaOH Crude->Dissolve Sep1 Phase Separation Dissolve->Sep1 Org1 Organic Phase (Neutral Ureas) Sep1->Org1 Discard Aq1 Aqueous Phase (Na-Salts of Acids) Sep1->Aq1 Keep Acidify Titrate with 1M HCl to pH 4.5 Aq1->Acidify Sep2 Crystallization & Filtration Acidify->Sep2 Filtrate Filtrate (Thiophene SM, pKa 3.36) Sep2->Filtrate Discard Product Solid Product (Pure Amide, pKa ~4.2) Sep2->Product Wash & Dry

Fig 1. Self-validating pH-gradient extraction workflow for amide purification.

Logic SM1 Thiophene-COOH (pKa 3.36) Reaction Amide Coupling SM1->Reaction SM2 4-Aminobenzoic acid (pKa 4.8) SM2->Reaction Product Target Amide (pKa ~4.2) Reaction->Product Byprod Coupling Byproducts (Neutral) Reaction->Byprod

Fig 2. Reaction components and physicochemical properties dictating separation.

References

  • Title: 2,5-DICHLOROTHIOPHENE-3-CARBOXYLIC ACID Predicted Properties Source: ChemDad Database URL: [Link]

  • Title: 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Bond Formation with 2,5-Dichlorothiophene-3-carbonyl Chloride

Welcome to the technical support guide for amide bond synthesis using 2,5-dichlorothiophene-3-carbonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists to naviga...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for amide bond synthesis using 2,5-dichlorothiophene-3-carbonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges associated with this reactive building block. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for high-yield, high-purity outcomes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section tackles the most frequent problems encountered during the acylation of amines with 2,5-dichlorothiophene-3-carbonyl chloride.

Q1: My reaction yield is disappointingly low. What are the primary causes and how can I resolve this?

Low yields in this acylation are typically traced back to three main culprits: hydrolysis of the acyl chloride, incomplete reaction due to amine protonation, or suboptimal reaction conditions for a challenging amine substrate.

Core Causality Analysis:

  • Acyl Chloride Hydrolysis: 2,5-Dichlorothiophene-3-carbonyl chloride is highly reactive and susceptible to hydrolysis by moisture, converting it into the unreactive 2,5-dichlorothiophene-3-carboxylic acid.[1][2] This is the most common failure mode.

  • Amine Nucleophile Deactivation: The reaction generates one equivalent of hydrochloric acid (HCl).[1][3] If not neutralized, this acid will protonate your starting amine, forming an ammonium salt. This salt is no longer nucleophilic, effectively halting the reaction and leaving half of your amine unreacted.[4][5]

  • Insufficient Reactivity: If your amine is sterically hindered or electronically poor (e.g., an aniline with electron-withdrawing groups), the reaction rate may be intrinsically slow, requiring more forcing conditions or catalytic activation.[][7]

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose and solve low-yield issues.

troubleshooting_low_yield start Low Yield Observed check_hydrolysis Analyze crude reaction mixture (TLC, LC-MS, NMR) for presence of carboxylic acid. start->check_hydrolysis hydrolysis_present Significant Hydrolysis Detected check_hydrolysis->hydrolysis_present implement_anhydrous Implement Strict Anhydrous Conditions: - Dry solvents (e.g., over molecular sieves) - Inert atmosphere (N2 or Ar) - Use anhydrous non-aqueous base (e.g., TEA, DIPEA) hydrolysis_present->implement_anhydrous Yes no_hydrolysis Minimal Hydrolysis hydrolysis_present->no_hydrolysis No end_goal Improved Yield implement_anhydrous->end_goal check_amine Check for unreacted amine and amine-HCl salt. no_hydrolysis->check_amine amine_present Unreacted Amine Detected check_amine->amine_present adjust_base Adjust Base Strategy: - Ensure at least 2 eq. of amine or  >1.1 eq. of a tertiary amine base. - Consider a stronger, non-nucleophilic base. amine_present->adjust_base Yes no_amine Reaction appears stalled with challenging amine amine_present->no_amine No adjust_base->end_goal optimize_conditions Optimize Reaction Conditions: - Increase temperature (e.g., 0 °C to RT or 40 °C) - Increase reaction time - Add catalyst (e.g., DMAP for hindered amines) no_amine->optimize_conditions optimize_conditions->end_goal

Caption: Troubleshooting workflow for low reaction yield.

Q2: I see a major byproduct that I've identified as 2,5-dichlorothiophene-3-carboxylic acid. How do I prevent its formation?

This is a classic sign of acyl chloride hydrolysis.[1] This reagent is highly reactive towards water, and even trace amounts in your solvent, on your glassware, or in your amine can cause this side reaction.

Preventative Protocols:

  • Rigorous Anhydrous Technique:

    • Solvents: Use freshly dried, anhydrous solvents (e.g., dichloromethane, THF, toluene).[8] Passing them through a column of activated alumina or distilling from a suitable drying agent is recommended.

    • Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[8]

    • Glassware: Ensure all glassware is oven- or flame-dried immediately before use.

  • Reagent Addition Strategy: Add the 2,5-dichlorothiophene-3-carbonyl chloride solution slowly (dropwise) to the stirred solution of the amine and base at a reduced temperature (e.g., 0 °C).[][8] This method, known as inverse addition, ensures the highly reactive acyl chloride immediately encounters the desired nucleophile (the amine) rather than trace water.

  • Avoid Aqueous Bases (Unless using Schotten-Baumann conditions): For standard anhydrous setups, avoid aqueous bases like NaOH or K2CO3 solutions. Opt for organic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.[5][]

Q3: My reaction stalls with significant unreacted amine remaining. What is happening?

This strongly indicates that your amine nucleophile is being taken out of the reaction. As the acylation proceeds, it produces HCl.[9] This acid reacts much faster with the basic amine than the amine reacts with the acyl chloride, forming an unreactive ammonium salt.[5][10]

Solutions:

  • Stoichiometry of Base: The core of the issue is insufficient base. You must include a base specifically to scavenge the generated HCl.[4][11]

    • Method 1 (Excess Amine): Use at least two equivalents of your starting amine. One equivalent acts as the nucleophile, and the second acts as the base. This is only cost-effective if the amine is inexpensive.[1][5]

    • Method 2 (External Base): The preferred method is to use one equivalent of your amine and 1.1-1.5 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine.[2][5] This ensures your primary/secondary amine remains deprotonated and nucleophilic throughout the reaction.

mechanism_and_base cluster_reaction Amide Formation Pathway cluster_side_reaction Deactivation Pathway (No External Base) cluster_solution Base Scavenging Solution AcylCl R-COCl (Acyl Chloride) Tetrahedral Tetrahedral Intermediate AcylCl->Tetrahedral + R'-NH2 Amine R'-NH2 (Amine) Amine->Tetrahedral ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide - Cl- Amide R-CONH-R' (Product) ProtonatedAmide->Amide - H+ HCl HCl (Byproduct) ProtonatedAmide->HCl HCl2 HCl (Byproduct) ProtonatedAmide->HCl2 Amine2 R'-NH2 (Amine) Ammonium R'-NH3+ Cl- (Inactive Salt) Amine2->Ammonium HCl->Ammonium Base Base (e.g., Et3N) BaseHCl Et3NH+ Cl- (Salt Byproduct) Base->BaseHCl HCl2->BaseHCl

Caption: Role of base in neutralizing HCl byproduct.

Q4: The workup is messy and purification by column chromatography is difficult. Is there a better way to isolate my product?

A systematic workup procedure is essential for removing byproducts and unreacted starting materials before final purification.

Standard Workup Protocol:

This protocol is designed to sequentially remove basic, acidic, and water-soluble impurities.

  • Quench Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture and cautiously add water or dilute aqueous acid to quench any remaining acyl chloride.

  • Dilute & Separate: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) and transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl or 5% citric acid solution). This step removes the tertiary amine base (e.g., TEA) and any unreacted starting amine by converting them into water-soluble ammonium salts.

  • Base Wash: Wash the organic layer with a dilute base (e.g., saturated aqueous NaHCO₃ or 5% Na₂CO₃ solution).[8] This removes the 2,5-dichlorothiophene-3-carboxylic acid impurity by converting it into its water-soluble sodium salt.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.[8]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.[8]

After this procedure, the crude product should be significantly cleaner. If impurities still persist, recrystallization from a suitable solvent system can often be a more effective and scalable purification method than chromatography.[8][12]

Frequently Asked Questions (FAQs)

This section provides answers to general strategic questions for planning your synthesis.

Q1: What is the optimal base and solvent combination for this reaction?

The best choice depends on the properties of your amine and the scale of your reaction.

ParameterRecommendationRationale & Considerations
Base Triethylamine (TEA) or DIPEA These are standard, non-nucleophilic organic bases suitable for most applications.[8] They are soluble in common organic solvents, and their corresponding hydrochloride salts can be easily removed during an aqueous workup.
Pyridine Can act as both a base and a nucleophilic catalyst. It can be effective but is sometimes harder to remove during workup due to its higher boiling point.
Aqueous NaOH / Na₂CO₃ Used in Schotten-Baumann conditions .[4][13] This involves a biphasic system (e.g., DCM/water) with vigorous stirring. It's inexpensive and effective but increases the risk of acyl chloride hydrolysis if mixing is poor or the reaction is slow.[14]
Solvent Dichloromethane (DCM) A common, relatively inert solvent that dissolves a wide range of substrates. Ensure it is anhydrous.[8]
Tetrahydrofuran (THF) Another excellent choice, particularly if slightly higher temperatures are needed. Must be anhydrous as it is miscible with water.[8]
Toluene / Acetonitrile Good options for reactions that may require heating to drive the conversion of less reactive amines.
Q2: How should I monitor the reaction's progress effectively?

Regularly monitoring the reaction is critical to determine the endpoint and prevent the formation of degradation products from prolonged reaction times.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method.[8]

    • Setup: Spot the starting amine, the acyl chloride (co-spotted with the amine), and the reaction mixture on a silica gel plate.

    • Interpretation: The disappearance of the limiting reagent (usually the amine) and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. The acyl chloride will likely hydrolyze to the carboxylic acid on the silica plate, so its spot may be misleading. Focus on the consumption of the amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to track the masses of the starting materials, product, and any byproducts (like the carboxylic acid). This is the gold standard for reaction optimization.[]

Q3: What are the most critical safety precautions for handling 2,5-dichlorothiophene-3-carbonyl chloride?

This reagent requires careful handling due to its hazardous properties.

  • Corrosive: It is a corrosive liquid that can cause severe skin burns and eye damage.[15]

  • Lachrymator: It is a lachrymator, meaning its vapors are highly irritating to the eyes and respiratory system.[12]

  • Moisture-Sensitive: It reacts exothermically, and sometimes violently, with water, releasing corrosive HCl gas.[9][16]

Mandatory Safety Procedures:

  • Work in a Fume Hood: Always handle this chemical inside a certified chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and gloves (nitrile gloves may require double-gloving; check compatibility charts).[15][17]

  • Inert Atmosphere: Use an inert atmosphere for both storage and reactions to prevent decomposition and release of HCl.

  • Quenching: Prepare a quenching solution (e.g., a beaker with a stirred, dilute solution of sodium bicarbonate) to safely neutralize any residual reagent on spatulas or needles.

References

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. University of Cambridge. Available at: [Link]

  • Schotten–Baumann reaction. Grokipedia. Available at: [Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Publications. Available at: [Link]

  • How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap Eureka. Available at: [Link]

  • SAFETY DATA SHEET: 2,5-Dichlorothiophene-3-sulfonyl chloride. Alfa Aesar. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy | Request PDF. ResearchGate. Available at: [Link]

  • Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? ResearchGate. Available at: [Link]

  • A Sustainable Green Enzymatic Method for Amide Bond Formation. MDPI. Available at: [Link]

  • Acyl Chlorides. Save My Exams. Available at: [Link]

  • Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. Available at: [Link]

  • Synthesis and analysis of amides. Chemistry Education. Available at: [Link]

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. Available at: [Link]

  • Making Amides from Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]

  • reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]

  • One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. ScienceDirect. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]

  • 2,5-DICHLOROTHIOPHENE-3-CARBONYL CHLORIDE — Chemical Substance Information. ChemInfo. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Available at: [Link]

  • the preparation of amides. Chemguide. Available at: [Link]

  • Process for making 2,5-dichlorothiophene. Google Patents.
  • Thiophene-3-carbonyl Chloride. MDPI. Available at: [Link]

  • 2,5-dihalothiophenes in the reaction with chlorosulfonic acid | Request PDF. ResearchGate. Available at: [Link]

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Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid for In Vitro Testing

Welcome to the technical support center for 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the poor aqueous solubility of this compound in in vitro testing. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and reproducible use of this compound in your experiments.

I. Understanding the Challenge: Why is Solubility Critical?

The poor aqueous solubility of a compound like 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid can be a significant hurdle in obtaining reliable in vitro data. Inadequate solubility can lead to several experimental artifacts, including:

  • Underestimation of Potency: If the compound is not fully dissolved, the actual concentration in the assay will be lower than intended, leading to an inaccurate assessment of its biological activity.[1]

  • Compound Precipitation: The addition of a concentrated stock solution (often in an organic solvent) to an aqueous assay buffer can cause the compound to precipitate, leading to inaccurate results and potential cellular toxicity.[3][4]

This guide provides a systematic approach to address these challenges head-on.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid?

A1: For many poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is a common and effective starting solvent for creating a concentrated stock solution.[5][6] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[7] However, it is crucial to determine the compound's solubility in DMSO empirically.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: The cellular tolerance to DMSO is cell-line dependent. Generally, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is well-tolerated by many cell lines.[4][8] It is highly recommended to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cell line.[4] Exceeding 1% DMSO can lead to cytotoxicity and other off-target effects.

Q3: My compound precipitates when I add the DMSO stock to my aqueous media. What should I do?

A3: This phenomenon, often called "solvent shock," occurs when the rapid change in solvent polarity causes the compound to fall out of solution.[3] Here are some strategies to mitigate this:

  • Reduce the final concentration: Lowering the target concentration in your assay may keep the compound in solution.[3]

  • Use a lower stock concentration: Preparing a more dilute stock solution in DMSO can help, as a larger volume can be added more slowly and mixed more effectively.[3]

  • Pre-warm the media: Warming your cell culture media to 37°C can sometimes aid in solubility.[4]

  • Slow addition and mixing: Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and uniform distribution.[3]

Q4: Can I use pH modification to improve the solubility of this compound?

A4: Yes, given that the compound has a benzoic acid moiety, it is an acidic compound. Therefore, increasing the pH of the solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[][10] Adjusting the pH of your buffer system to be above the compound's pKa should significantly enhance its aqueous solubility.[11] However, ensure the final pH is compatible with your in vitro assay and cellular health.

III. Troubleshooting Guide: Compound Precipitation in Cell Culture

This guide will help you systematically troubleshoot and resolve issues with compound precipitation in your cell culture media.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding the stock solution. Solvent Shock: The rapid dilution of the organic stock solution in the aqueous media causes the compound to crash out.[3]1. Add the stock solution to the media slowly and with gentle agitation.[3]2. Prepare a more dilute stock solution.[3]3. Consider using a co-solvent system in your stock solution (e.g., DMSO and PEG 400).[4]
Precipitate forms over time during incubation. Poor Compound Stability: The compound may be unstable at 37°C or in the specific media composition over extended periods.1. Assess the compound's stability at 37°C.2. Consider using a fresh preparation for each experiment.
Interaction with Media Components: The compound may be interacting with salts, proteins (in serum-containing media), or other components, leading to the formation of insoluble complexes.[3][12]1. If using serum, try reducing the serum concentration or using a serum-free medium if your cells can tolerate it.[3]2. Evaluate the effect of different media formulations.
pH Shift: Cellular metabolism can alter the pH of the medium over time, potentially affecting the compound's solubility.[3]1. Monitor the pH of your culture.2. Use a medium with a more robust buffering system.[3]
Inconsistent precipitation between experiments. Stock Solution Integrity: Repeated freeze-thaw cycles of the stock solution can cause the compound to come out of solution.[4]1. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4]2. Before use, visually inspect the thawed stock for any precipitation. If present, try to redissolve by gentle warming and vortexing. If it persists, prepare a fresh stock solution.[4]

IV. Experimental Protocols and Workflows

Protocol 1: Determining the Solubility of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid

This protocol provides a step-by-step guide to empirically determine the solubility of your compound in various solvents.

Materials:

  • 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid powder

  • Selection of solvents: DMSO, Ethanol, PEG 400, etc.[13][14]

  • Vortex mixer

  • Microcentrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of saturated solutions:

    • Add an excess amount of the compound powder to a known volume of each solvent in separate microcentrifuge tubes.

    • Ensure there is undissolved solid at the bottom of each tube.

  • Equilibrate the solutions:

    • Vortex the tubes vigorously for 1-2 minutes.

    • Incubate the tubes at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate the dissolved and undissolved compound:

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Quantify the dissolved compound:

    • Carefully collect the supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant.

    • Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC with a standard curve).

  • Determine the solubility limit:

    • The concentration of the compound in the supernatant represents its solubility in that specific solvent at the tested temperature.

Workflow for Solubility Enhancement

The following diagram illustrates a decision-making workflow for enhancing the solubility of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid for in vitro testing.

Caption: A decision tree for systematically addressing solubility issues.

Protocol 2: Using Cyclodextrins for Solubility Enhancement

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming inclusion complexes that are more water-soluble.[15][16][17] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative for in vitro applications.[4]

Materials:

  • 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your aqueous buffer to a desired concentration (e.g., 10-40% w/v).

  • Complexation:

    • Add the powdered compound directly to the HP-β-CD solution.

    • Alternatively, prepare a concentrated stock of the compound in a minimal amount of a co-solvent (e.g., ethanol) and add it to the HP-β-CD solution.

  • Equilibrate:

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Clarify the solution:

    • Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration:

    • Quantify the concentration of the dissolved compound in the final solution using a suitable analytical method.

V. Advanced Strategies: Lipid-Based Formulations

For highly lipophilic compounds that remain difficult to solubilize, lipid-based formulations can be a powerful tool.[18][19][20] These systems, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the compound in a mixture of oils, surfactants, and co-solvents.[21] Upon gentle agitation in an aqueous medium, they form fine oil-in-water emulsions, which can enhance the solubility and bioavailability of the compound.

Conceptual Workflow for Developing a Lipid-Based Formulation

Caption: A conceptual workflow for lipid-based formulation development.

VI. Summary of Solubilization Strategies

Strategy Principle Advantages Considerations
Co-solvents (e.g., DMSO, Ethanol) Increasing the polarity of the solvent system.[14]Simple and widely applicable for stock solutions.[22]Potential for cellular toxicity at higher concentrations.[8] Risk of compound precipitation upon dilution.[3]
pH Adjustment Ionizing the compound to a more soluble form.[][10]Highly effective for acidic or basic compounds.The required pH must be compatible with the assay system and cellular viability.
Cyclodextrins Encapsulating the hydrophobic compound within a hydrophilic shell.[15][16]Generally low toxicity and can significantly enhance solubility.[15][23]The complex size may affect cellular uptake.
Lipid-Based Formulations Dissolving the compound in a lipidic carrier that forms an emulsion in aqueous media.[18][21]Can accommodate highly lipophilic compounds and enhance bioavailability.[19][20]More complex to formulate and characterize. Potential for interference with certain assays.
Particle Size Reduction Increasing the surface area of the compound to enhance the dissolution rate.[24][25]Can improve the rate of dissolution.[26]May not increase the equilibrium solubility.[24]

VII. References

  • Aenova Group. Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Available from: [Link]

  • Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691. Available from: [Link]

  • Pouton, C. W., & Porter, C. J. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637. Available from: [Link]

  • Shah, N. H., Carvajal, M. T., Patel, C. I., Infeld, M. H., & Malick, A. W. (1994). Self-emulsifying drug delivery systems (SEDDS) with polyglycolyzed glycerides for improving in vitro dissolution and oral absorption of lipophilic drugs. International Journal of Pharmaceutics, 106(1), 15-23. Available from: [Link]

  • Hauss, D. J. (2007). Oral lipid-based formulations. Advanced Drug Delivery Reviews, 59(7), 667-676. Available from: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharmanest, 1(2), 1-6. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Wenz, G. (1994). Cyclodextrins as building blocks for supramolecular structures and functional units. Angewandte Chemie International Edition in English, 33(8), 803-822. Available from: [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Available from: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • SciSpace. Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Available from: [Link]

  • ResearchGate. The effect of different pH-adjusting acids on the aqueous solubility of... Available from: [Link]

  • IntechOpen. The Importance of Solubility for New Drug Molecules. Available from: [Link]

  • UNAM. Cyclodextrin-based structures for drug delivery. Available from: [Link]

  • MDPI. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Available from: [Link]

  • International Journal of Pharmaceutical and Life Sciences. Technologies to Counter Poor Solubility Issues: A Review. Available from: [Link]

  • ScienceDirect. PH adjustment: Significance and symbolism. Available from: [Link]

  • AP Chemistry. 8.11 pH and Solubility. Available from: [Link]

  • ASCPT. Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Dissolution Technologies. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available from: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • National Center for Biotechnology Information. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • MDPI. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Available from: [Link]

  • Reddit. How to tackle compound solubility issue. Available from: [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. Available from: [Link]

  • European Medicines Agency. Formulation of poorly soluble compounds. Available from: [Link]

  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available from: [Link]

  • National Center for Biotechnology Information. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Available from: [Link]

  • ResearchGate. Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. Available from: [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • Chemsrc. CAS#:379729-17-6 | 4-(2,5-Dichlorothiophene-3-sulfonamido)benzoic acid. Available from: [Link]

  • MDPI. Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures. Available from: [Link]

  • RSC Publishing. The effect of DMSO in the aqueous thiol–disulphide dynamic covalent chemistry of model pseudopeptides. Available from: [Link]

Sources

Troubleshooting

preventing hydrolysis of 2,5-dichlorothiophene-3-carbonyl chloride

Welcome to the Technical Support Center for Thiophene Derivatives. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 2,5-dichlorothiophene-3-carbonyl chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiophene Derivatives. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 2,5-dichlorothiophene-3-carbonyl chloride .

As a highly reactive acylating agent, this compound is indispensable for constructing complex heterocyclic pharmaceutical intermediates. However, its reactivity is a double-edged sword: it is exceptionally prone to hydrolysis. This guide synthesizes mechanistic theory, self-validating experimental protocols, and field-proven troubleshooting strategies to ensure the integrity of your synthetic workflows.

Mechanistic Causality: The Anatomy of Hydrolysis

To prevent degradation, one must first understand the causality of the molecule's instability. In 2,5-dichlorothiophene-3-carbonyl chloride, the carbonyl carbon is rendered highly electrophilic by two factors:

  • The strong inductive electron-withdrawing effect of the adjacent chlorine atom on the acyl chloride group.

  • The electron-withdrawing nature of the two chlorine substituents at the 2- and 5-positions of the thiophene ring[1].

When exposed to even trace amounts of atmospheric moisture, water acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate rapidly collapses, expelling a chloride leaving group to yield 2,5-dichlorothiophene-3-carboxylic acid and corrosive hydrogen chloride (HCl) gas [2].

Hydrolysis A 2,5-Dichlorothiophene- 3-carbonyl chloride C Tetrahedral Intermediate A->C Electrophilic Attack B Atmospheric Moisture (H2O) B->C Nucleophile D 2,5-Dichlorothiophene- 3-carboxylic acid C->D -HCl E Hydrogen Chloride (HCl) Gas C->E Byproduct

Mechanistic pathway of 2,5-dichlorothiophene-3-carbonyl chloride hydrolysis.

Quantitative Impact of Moisture

The presence of water not only consumes the starting material but introduces acidic impurities that complicate downstream purification. Below is a comparative analysis of hydrolysis rates to contextualize the sensitivity of this specific thiophene derivative.

Table 1: Relative Reactivity and Hydrolysis Potential

Acyl Chloride TypeStructural FeaturesRelative Hydrolysis RatePrimary Storage Requirement
Aliphatic (e.g., Acetyl Chloride)Electron-donating alkyl groupsFastSealed ampoule, inert gas
Unsubstituted Aroyl (e.g., Benzoyl Chloride)Resonance stabilization from ringModerateDesiccator, tightly capped
2,5-Dichlorothiophene-3-carbonyl chloride Electron-withdrawing heteroaryl & halogens Extremely Fast Schlenk flask/Glovebox, Argon
Sterically Hindered (e.g., Pivaloyl Chloride)Bulky tert-butyl group blocks attackSlowStandard dry cabinet

Self-Validating Experimental Protocols

To guarantee an anhydrous environment, your methodology must be a self-validating system. You should never assume your environment is dry; the chemistry must prove it.

Protocol A: Solvent Drying and Validation (The Benzophenone Ketyl Indicator)

Using anhydrous solvents from a previously opened bottle is a primary cause of acyl chloride hydrolysis[2]. Solvents like THF must be rigorously dried.

  • Setup: Assemble a continuous distillation apparatus under a nitrogen or argon atmosphere[3].

  • Reagents: Add sodium metal (drying agent) and benzophenone (indicator) to the solvent pot[3].

  • Causality & Validation: Sodium reacts with residual water to form NaOH and hydrogen gas. Once the solvent is strictly anhydrous and oxygen-free, sodium reduces benzophenone to a ketyl radical anion. This radical is intensely deep blue/purple. If the solution is not blue, the solvent is not dry.

  • Collection: Distill the solvent directly into a Schlenk flask only when the deep blue color persists.

Protocol B: Schlenk Line Syringe Transfer

A 100 mL flask filled with ambient air contains approximately 1 mmol of O₂ and significant atmospheric moisture, which is enough to degrade analytical-scale reactions[4].

  • Glassware Preparation: Dry all glassware in an oven (>100 °C) for at least 12 hours. Assemble the apparatus while hot and seal with rubber septa.

  • Cycling: Connect the flask to a Schlenk line. Perform three cycles of evacuating the flask to high vacuum (0.1 mbar) for 5-10 minutes, followed by slowly backfilling with Argon[4].

  • Syringe Purging: Insert a dry syringe needle into the argon line hosing. Draw argon into the syringe and expel it three times to clear the dead volume of the needle.

  • Transfer: Pierce the septum of the Sure/Seal bottle containing the 2,5-dichlorothiophene-3-carbonyl chloride. Utilize the positive pressure of the argon line to help fill the syringe, preventing a vacuum that could suck ambient air into the reagent bottle[5].

SchlenkWorkflow S1 Oven-Dry Glassware (>100°C, 12h) S2 Assemble Hot & Seal with Septa S1->S2 S3 Cycle: Vacuum (0.1 mbar) / Argon Backfill (x3) S2->S3 S4 Purge Syringe/Needle with Argon (x3) S3->S4 S5 Transfer Reagent under Positive Pressure S4->S5

Standard Schlenk line workflow for handling moisture-sensitive reagents.

Troubleshooting & FAQs

Q: I opened my bottle of 2,5-dichlorothiophene-3-carbonyl chloride and observed a puff of white smoke. Is the reagent ruined? A: The "smoke" is actually corrosive hydrogen chloride (HCl) gas, a direct byproduct of the acyl chloride reacting with ambient moisture in the air[2]. This indicates that partial hydrolysis has occurred. Inspect the liquid; if it is cloudy or contains a white crystalline precipitate (2,5-dichlorothiophene-3-carboxylic acid), the reagent is significantly degraded. While it can theoretically be purified via dynamic vacuum distillation[4], for sensitive drug-development assays, it is highly recommended to discard it and use a fresh, sealed bottle[5].

Q: My acylation reaction yield is consistently below 40%, and TLC shows a massive polar baseline spot. What is going wrong? A: The polar baseline spot is the hydrolyzed carboxylic acid byproduct. This is a classic symptom of moisture ingress. Check three critical points:

  • Solvent: Ensure your DCM or THF is freshly distilled or drawn from a solvent purification system (SPS), not an old benchtop bottle[2].

  • Base: If you are using an amine base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA), it must be anhydrous. Amines are hygroscopic; distill them over calcium hydride (CaH₂) and store them over activated molecular sieves.

  • Atmosphere: Ensure your Schlenk line bubbler shows a positive flow of inert gas throughout the entire reaction[1].

Q: Why do you recommend Argon over Nitrogen for the inert atmosphere? A: While Nitrogen is cheaper and widely used, Argon is significantly denser than both Nitrogen and ambient air. When you must momentarily remove a septum to add a solid reagent or swap a cannula, a positive pressure of Argon acts as a heavy, invisible "blanket" that settles over your reaction mixture, physically blocking lighter atmospheric moisture from entering the flask.

Q: How do I safely quench unreacted 2,5-dichlorothiophene-3-carbonyl chloride after my reaction is complete? A: Never add water directly to the neat reagent or a highly concentrated reaction mixture. The hydrolysis reaction is violently exothermic and will release large volumes of toxic HCl gas[6][7]. Instead, cool your reaction vessel to 0 °C using an ice bath. Slowly add a nucleophilic alcohol (such as methanol or isopropanol) dropwise to convert the unreacted acyl chloride into a stable, less reactive ester[7]. Alternatively, you can quench by slowly adding a dilute, cold aqueous basic solution (like saturated sodium bicarbonate), which neutralizes the generated HCl immediately upon hydrolysis[2][7].

References

  • JoVE. "Schlenk Lines Transfer of Solvents to Avoid Air and Moisture." jove.com.
  • Wipf Group - University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds." pitt.edu.
  • The Schlenk Line Survival Guide. "the-schlenk-line-survival-guide.pdf." schlenklinesurvivalguide.com.
  • The Schlenk Line Survival Guide. "An Illustrated Guide to Schlenk Line Techniques." schlenklinesurvivalguide.com.
  • VACUUBRAND. "Keeping air and moisture out." vacuubrand.com.
  • Benchchem. "Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides." benchchem.com.
  • BASF. "Acid Chlorides and Chloroformates - Safety and Handling." basf.com.
  • Benchchem. "How to handle moisture-sensitive 3,4-Difluorophenylacetyl chloride." benchchem.com.
  • Yufeng. "How to Quench Acid Chlorides? 5 Key Methods for Safe Handling." yufenggp.com.

Sources

Optimization

scale-up synthesis challenges for 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid

Welcome to the Technical Support Center for the scale-up synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid . Scaling up this active pharmaceutical ingredient (API) intermediate presents distinct process ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid .

Scaling up this active pharmaceutical ingredient (API) intermediate presents distinct process chemistry challenges, particularly concerning highly exothermic amidation, hazardous gas evolution, and the poor solubility of zwitterionic intermediates. This guide is engineered for process chemists and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and authoritative grounding to ensure safety, high atom economy, and scalable yields.

Process Overview & Logical Workflow

To avoid the high Process Mass Intensity (PMI) and exorbitant costs associated with stoichiometric coupling reagents (e.g., HATU, EDC) at scale[1], the optimal route utilizes an acid chloride activation strategy[2]. Furthermore, to circumvent the poor organic solubility and competitive mixed-anhydride side reactions of 4-aminobenzoic acid (PABA), the process utilizes methyl 4-aminobenzoate , followed by a controlled saponification step.

ScaleUpPathway SM1 2,5-Dichlorothiophene- 3-carboxylic acid Step1 Acid Activation SOCl2, cat. DMF, Toluene SM1->Step1 Int1 Acid Chloride Intermediate Step1->Int1 Gas Evolution Step2 Amidation Methyl 4-aminobenzoate, DIPEA Int1->Step2 Int2 Ester Intermediate Step2->Int2 Exothermic Step3 Saponification NaOH (aq), then HCl (aq) Int2->Step3 Prod Target API: 4-(2,5-Dichlorothiophene- 3-carboxamido)benzoic acid Step3->Prod Crystallization

Scale-up synthesis workflow for 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid.

Quantitative Data: Reagent Selection Justification

The following table summarizes the causality behind our reagent selection based on industry-standard large-scale amidation metrics[1][2][3].

Amidation StrategyActivating ReagentTypical PMIScalabilityProcess Causality & Justification
Direct Coupling HATU / EDC>100LowHigh cost, poor atom economy, and generates complex waste streams that are difficult to purge.
Mixed Anhydride Pivaloyl Chloride40–70MediumMild conditions, but poses risks of regioselectivity issues and competitive attack at the bulky carbonyl.
Acid Chloride (Anhydrous) SOCl₂ / DMF (cat)30–60High Selected Route. Lowest cost, highly reactive toward poorly nucleophilic anilines. Requires off-gas scrubbing.
Acid Chloride (Aqueous) SOCl₂ + TPGS-750-M<30HighEmerging green alternative (Schotten-Baumann in micelles)[3], but risks premature hydrolysis of the thiophene acid chloride.

Module 1: Acid Chloride Generation

Q: Why is my acid chloride generation stalling, and how do I safely manage the gas evolution at pilot scale? A: Thionyl chloride (SOCl₂) alone is a poor electrophile. It requires a catalytic amount of DMF to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which attacks the carboxylic acid rapidly. If the reaction stalls, your DMF may be degraded or your solvent is too wet (water quenches the Vilsmeier complex). Regarding gas evolution: the conversion releases equimolar amounts of SO₂ and HCl. At scale, rapid addition of SOCl₂ will overwhelm caustic scrubbers. You must control the kinetics by dosing SOCl₂ slowly into the heated reaction mixture, rather than heating a batch containing all reagents[2].

Self-Validating Protocol: Acid Activation
  • Preparation: Charge reactor with 2,5-dichlorothiophene-3-carboxylic acid (1.0 eq) and anhydrous Toluene (5 vol).

  • System Check: Validation: Perform Karl Fischer (KF) titration on the slurry. Proceed only if moisture is <500 ppm.

  • Catalyst Addition: Add DMF (0.05 eq) and heat the jacket to 60 °C.

  • Controlled Dosing: Dose SOCl₂ (1.2 eq) over 2–3 hours. Validation: Monitor the mass flow of off-gas via a bubbler/sensor. The dosing rate must not exceed the neutralization capacity of the basic scrubber.

  • Reaction Monitoring: Stir at 60 °C for 4 hours. Validation: Withdraw an aliquot, quench into anhydrous methanol, and analyze via HPLC. The reaction is complete when the methyl ester of the starting material is >99% relative to unreacted acid.

  • Concentration: Strip the solvent under vacuum to remove excess SOCl₂ and dissolved HCl, replacing with fresh Toluene or THF for the next step.

Module 2: Amidation Step

Q: During the addition of the acid chloride to the amine, the mixture becomes an un-stirrable brick. What is causing this, and how do I fix it? A: This is a classic scale-up mass transfer failure. The amidation releases HCl. If you are using an organic base like DIPEA, the resulting DIPEA·HCl salt precipitates rapidly in non-polar solvents like toluene. Furthermore, the reaction is highly exothermic; localized heating causes solvent flash-boiling or side reactions. To resolve this, switch to a more polar solvent blend (e.g., THF/Toluene) to keep the base-hydrochloride partially solubilized, or increase the solvent volume (lower molarity) to maintain a stirrable slurry[2].

TroubleshootingTree Issue Low Amidation Yield Check1 Check Acid Chloride Conversion Issue->Check1 Check2 Check Ester Hydrolysis Issue->Check2 Check3 Product Precipitation During Reaction Issue->Check3 Sol1 Increase SOCl2 or Reaction Time Check1->Sol1 Incomplete Sol2 Ensure Anhydrous Conditions Check2->Sol2 Water Present Sol3 Increase Solvent Vol or Change Solvent Check3->Sol3 Stirring Fails

Troubleshooting logic tree for resolving low yields during the amidation step.

Self-Validating Protocol: Amidation
  • Preparation: Dissolve methyl 4-aminobenzoate (1.05 eq) and DIPEA (1.5 eq) in THF (5 vol). Cool the reactor to 0–5 °C.

  • Addition: Slowly dose the 2,5-dichlorothiophene-3-carbonyl chloride solution (from Module 1) over 2 hours. Validation: Track the internal temperature. Pause dosing if the internal temperature exceeds 15 °C to prevent thermal degradation and ketene formation[2].

  • Aging: Stir for 2 hours at room temperature. Validation: Analyze by HPLC. Proceed only when the amine peak is <1% and the ester intermediate is >98% pure.

  • Workup: Quench with water (3 vol) to dissolve the DIPEA·HCl salts. Separate the aqueous layer to remove the bulk of the base waste.

Module 3: Saponification & Isolation

Q: When I acidify the saponification mixture to isolate the final product, it crashes out as a fine powder that immediately clogs my filter dryer. How do I improve the crystal morphology? A: Rapid acidification at room temperature creates a state of massive supersaturation. This causes rapid, chaotic nucleation rather than ordered crystal growth, trapping impurities inside the lattice and creating unfilterable "fines." To fix this, perform a hot acidification followed by a controlled cooling ramp.

Self-Validating Protocol: Saponification & Crystallization
  • Saponification: To the organic layer containing the ester intermediate, add 2M NaOH(aq) (3.0 eq). Heat the biphasic mixture to 50 °C for 4 hours. Validation: HPLC must confirm the complete disappearance of the ester intermediate.

  • Phase Separation: Remove the organic layer. The product is now in the aqueous layer as a highly soluble sodium salt.

  • Hot Acidification: Maintain the aqueous layer at 50 °C. Slowly dose 2M HCl until the pH reaches 2.0. Validation: The solution will become cloudy. Seed crystals can be added here if available.

  • Controlled Cooling: Ramp the temperature down to 10 °C at a strict rate of 10 °C/hour. Validation: This slow desupersaturation ensures crystal growth dominates over nucleation, yielding large, high-purity, filterable crystals.

  • Isolation: Filter the slurry, wash the cake with cold water to remove residual NaCl, and dry under a vacuum at 45 °C until constant weight is achieved.

Sources

Troubleshooting

alternative coupling reagents for 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid synthesis

Technical Support Center: Synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid A Guide to Alternative Coupling Reagents and Troubleshooting Welcome to our dedicated technical support guide for the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid

A Guide to Alternative Coupling Reagents and Troubleshooting

Welcome to our dedicated technical support guide for the synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation, particularly when dealing with challenging substrates. Here, we provide in-depth troubleshooting advice and explore a range of alternative coupling reagents to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low to no yield of my desired amide product. What are the potential causes and how can I improve the reaction?

Low yields in the synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid are a common hurdle. The reduced nucleophilicity of 4-aminobenzoic acid, an aniline derivative, can make this amide coupling challenging. Several factors could be contributing to this issue:

  • Inadequate Activation of the Carboxylic Acid: The chosen coupling reagent may not be sufficiently reactive to activate the 2,5-Dichlorothiophene-3-carboxylic acid, or the activated intermediate may be too short-lived to react.

  • Low Nucleophilicity of the Amine: The electron-withdrawing nature of the carboxylic acid group on 4-aminobenzoic acid reduces the nucleophilicity of the amine, making it a less effective reaction partner.[1]

  • Side Reactions: The activated carboxylic acid can react with other nucleophiles present in the reaction mixture, or the amine can undergo undesired side reactions.[1]

  • Steric Hindrance: The bulky nature of the dichlorothiophene ring may sterically hinder the approach of the amine.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can all significantly impact the reaction's success.[1]

Troubleshooting Steps & Solutions:

  • Optimize the Coupling Reagent: For less reactive amines like 4-aminobenzoic acid, standard coupling reagents may not be effective. Consider switching to a more potent activating agent. A comparison of commonly used coupling reagents is provided in Table 1.

  • Incorporate Additives: Additives can enhance the reaction rate and suppress side reactions.[2]

  • Adjust Reaction Conditions:

    • Solvent: If solubility is an issue in common solvents like Dichloromethane (DCM), consider switching to more polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).[3]

    • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can sometimes improve yields for less reactive partners.[1]

    • Concentration: Ensure the reaction is not too dilute. A concentration of 0.1-0.5 M is a good starting point.[1]

Q2: My reaction is generating significant side products, making purification difficult. What are the common side reactions and how can I minimize them?

Side reactions are a frequent cause of low yields and purification challenges in amide coupling.[1]

  • Formation of N-acylurea: When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which can be difficult to remove.[2] This is especially problematic if the amine is not reactive enough to intercept the intermediate quickly.[2]

  • Racemization: For chiral carboxylic acids, racemization can occur, though this is not a concern for 2,5-Dichlorothiophene-3-carboxylic acid.

Mitigation Strategies:

  • Use of Additives: Additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure react with the O-acylisourea intermediate to form an active ester. This active ester is more stable than the O-acylisourea, minimizing the formation of the N-acylurea byproduct.[2]

  • Choice of Coupling Reagent: Uronium or phosphonium salt-based reagents like HATU or PyBOP are often more efficient and lead to fewer side reactions compared to carbodiimides alone.[4]

Q3: I'm having trouble purifying my final product. What are some effective purification strategies?

Purification can be challenging due to the similar polarities of the product, unreacted starting materials, and byproducts.[1]

  • Aqueous Workup:

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) will protonate and help remove any unreacted 4-aminobenzoic acid and basic additives like DIPEA.[1]

    • Base Wash: A dilute base wash (e.g., saturated NaHCO3) will deprotonate and help remove unreacted 2,5-Dichlorothiophene-3-carboxylic acid and acidic additives like HOBt.[1]

  • Chromatography:

    • Normal-Phase: Column chromatography on silica gel using a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a standard method.[1]

    • Reverse-Phase: For more polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient may be more suitable.[1]

  • Recrystallization: If the amide product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining very pure material.[1][5]

Alternative Coupling Reagents: A Comparative Guide

The choice of coupling reagent is critical for the success of your synthesis. Below is a comparison of several classes of reagents, each with its own advantages and disadvantages.

Carbodiimides (e.g., EDC, DCC, DIC)

Carbodiimides are widely used due to their accessibility and low cost.[1] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, making the urea byproduct easy to remove with an aqueous workup.[2]

  • DCC (N,N'-Dicyclohexylcarbodiimide): The dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can often be removed by filtration.[8] However, residual DCU can sometimes co-purify with the product.

  • DIC (N,N'-Diisopropylcarbodiimide): The diisopropylurea (DIU) byproduct is more soluble in common organic solvents than DCU, making it a preferred choice for solid-phase peptide synthesis.[2]

Key Consideration: The primary drawback of carbodiimides is the potential for the O-acylisourea intermediate to rearrange into an unreactive N-acylurea byproduct, which lowers the yield.[2] This can be largely suppressed by the addition of reagents like HOBt or Oxyma Pure.[2]

Uronium/Guanidinium Salts (e.g., HATU, HBTU, HCTU, COMU)

These reagents are known for their high efficiency and rapid reaction rates, making them a popular choice for difficult couplings.[4][9] They are particularly effective at minimizing racemization in peptide synthesis.[10]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): One of the most effective coupling reagents, especially for sterically hindered or less reactive substrates.[8][10] It reacts with the carboxylic acid to form a highly reactive OAt-active ester.[10]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and safe choice for most standard applications.[11]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with coupling efficiencies comparable to HATU.[9] It incorporates Oxyma Pure, making it a safer alternative to HOBt-based reagents.[8][9]

Key Consideration: Uronium reagents can cause chain termination by guanidinylating the N-terminal amino group, a side reaction that is more prominent when activation of the carboxylic acid is slow.

Phosphonium Salts (e.g., PyBOP, PyAOP)

Phosphonium salts are also highly efficient coupling reagents with a low risk of racemization.[4]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Couples amino acids as efficiently as the older BOP reagent but with less hazardous byproducts.[8]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective coupling reagent, particularly for challenging couplings involving N-methyl amino acids.[8]

Key Consideration: Phosphonium reagents are generally more soluble in DMF than uronium reagents, allowing for reactions to be performed at higher concentrations. They also do not cause the guanidinylation side reaction associated with uronium salts.

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICReadily available, inexpensive.[1]Can form N-acylurea byproduct, risk of racemization.[2][4]
Uronium Salts HATU, HBTU, COMUHigh coupling efficiency, low side-product formation.[4]More expensive, can cause guanidinylation of the amine.
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, low racemization risk.[4]More expensive, may require stricter handling conditions.[4]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a good starting point for the synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid.

  • To a solution of 2,5-Dichlorothiophene-3-carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent such as DMF (0.1-0.5 M), add HOBt (1.2 equiv.) and EDC (1.2 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 4-aminobenzoic acid (1.0 equiv.) and a non-nucleophilic base such as DIPEA (2.0-3.0 equiv.) to the reaction mixture.

  • Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish at room temperature, consider gentle heating to 40-50°C.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and proceed with an aqueous workup (acidic, basic, and brine washes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Coupling using HATU for Challenging Substrates

This protocol is recommended if the EDC/HOBt method gives low yields.

  • Dissolve 2,5-Dichlorothiophene-3-carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF).

  • Add HATU (1.0-1.2 equiv.) to the solution.

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.[10]

  • Add 4-aminobenzoic acid (1.0-1.2 equiv.) to the reaction mixture.[10]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, proceed with the appropriate workup and purification as described in Protocol 1.

Visualizing the Workflow

Decision Tree for Troubleshooting Amide Coupling

This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield or No Product? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_reagent Optimize Coupling Reagent (e.g., HATU, PyBOP) check_yield->optimize_reagent Yes optimize_workup Refine Purification (Workup, Chromatography, Recrystallization) check_purity->optimize_workup Yes success Successful Synthesis check_purity->success No optimize_conditions Adjust Reaction Conditions (Solvent, Temp, Conc.) optimize_reagent->optimize_conditions optimize_conditions->check_yield optimize_workup->success Amide_Formation cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-Acylisourea) RCOOH->ActivatedEster CouplingReagent Coupling Reagent CouplingReagent->ActivatedEster Amide Amide (R-CO-NHR') ActivatedEster->Amide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide

Caption: The two-stage process of amide bond formation via an activated intermediate.

References

  • Carbodiimides and Additives - Aapptec Peptides. Available from: [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents. Available from: [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A. Available from: [Link]

  • 3.7 Phosphonium Salts. Available from: [Link]

  • Total Synthesis of Dehydrodidemnin B. Use of Uronium and Phosphonium Salt Coupling Reagents in Peptide Synthesis in Solution | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available from: [Link]

  • Coupling Reagents - Aapptec Peptides. Available from: [Link]

  • Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies. Available from: [Link]

  • A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies. Available from: [Link]

  • Carbodiimide - Wikipedia. Available from: [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. Available from: [Link]

  • Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. Available from: [Link]

  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents.
  • What is the best technique for amide purification? - ResearchGate. Available from: [Link]

  • Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU - PMC. Available from: [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? | ResearchGate. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available from: [Link]

  • Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model - ChemRxiv. Available from: [Link]

  • amide coupling help : r/Chempros - Reddit. Available from: [Link]

  • Synthesis and application of novel urea-benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. Available from: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed. Available from: [Link]

  • Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. Available from: [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic Acid and Thiophene-3-Carboxamide Derivatives

As drug discovery shifts toward highly optimized, multi-target pharmacophores, the thiophene-3-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry. This guide provides an in-depth comparat...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly optimized, multi-target pharmacophores, the thiophene-3-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry. This guide provides an in-depth comparative analysis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid (DCBA) against structurally similar benchmark compounds. By dissecting the structure-activity relationships (SAR) and evaluating their performance across various biological targets, this guide equips researchers with the mechanistic insights necessary for lead optimization.

Structural Causality and Pharmacophore Mechanics

The bioactivity of DCBA is driven by three distinct structural modules, each contributing to its thermodynamic binding profile:

  • The 2,5-Dichlorothiophene Core: Thiophene acts as a bioisostere for phenyl rings but offers a different electron density distribution and altered vector angles. The addition of chlorine atoms at the 2 and 5 positions significantly increases lipophilicity (LogP). More importantly, the electron-withdrawing nature of the halogens lowers the pKa of the adjacent carboxamide, strengthening its hydrogen-bond donating capability. The chlorines can also engage in halogen bonding (sigma-hole interactions) with backbone carbonyls in hydrophobic pockets[1].

  • The Carboxamide Linker: This moiety serves as a rigidifying bridge and a critical hydrogen bond donor/acceptor, essential for anchoring the molecule within target active sites, such as the ATP-binding cleft of kinases[1].

  • The Benzoic Acid Moiety: At physiological pH, the terminal carboxylate is deprotonated. This allows it to form strong electrostatic interactions (salt bridges) with basic residues (e.g., Lysine or Arginine). This acidic headgroup is critical for mimicking phosphate groups in ATP-competitive inhibitors or mimicking the acidic pharmacophore of endogenous ligands like Prostaglandin E2 (PGE2)[2].

Target Landscape and Comparative Bioactivity

Thiophene-3-carboxamide derivatives, including DCBA and its analogs, exhibit potent bioactivity across several distinct therapeutic targets.

A. c-Jun N-Terminal Kinase (JNK) Inhibition

Thiophene-3-carboxamides have been identified as dual inhibitors of JNK, functioning as both ATP and JIP (JNK-Interacting Protein) mimetics[1]. While neutral aryl substitutions often yield moderate activity, the introduction of polar or acidic groups (like the benzoic acid in DCBA) can alter binding kinetics, specifically targeting the JIP1 docking site to prevent kinase activation[1].

JNK_Pathway Stimulus Cellular Stress MKK MKK4 / MKK7 Stimulus->MKK JNK JNK1/2 MKK->JNK cJun c-Jun Activation JNK->cJun Inhibitor DCBA / Thiophene Carboxamides Inhibitor->JNK Inhibition

JNK signaling pathway modulation by thiophene-3-carboxamide inhibitors.
B. EP4 Receptor Antagonism

In the context of cancer immunotherapy, thiophene-based carboxylic acids are potent antagonists of the Prostaglandin E2 receptor 4 (EP4)[2]. The benzoic acid moiety in DCBA structurally mimics the carboxylic acid tail of PGE2, allowing it to competitively bind to the EP4 receptor, thereby reversing PGE2-elicited immunosuppression in the tumor microenvironment[2].

C. Modulation of Intracellular Calcium (SOCE)

Derivatives featuring the 2,5-dichlorothiophene-3-carboxamide substructure have been patented as modulators of Store-Operated Calcium Entry (SOCE)[3]. By blocking CRAC channels (e.g., Orai1), these compounds inhibit the influx of calcium across the plasma membrane, which is a critical signal for immune cell activation and proliferation[3].

Quantitative Data Comparison

The following table synthesizes the quantitative bioactivity data of the thiophene-3-carboxamide class across different targets to provide a comparative baseline for DCBA.

Compound Class / ReferencePrimary TargetIC50 RangeKey Pharmacophore Contribution
DCBA (Putative Baseline) Multi-target (JNK/EP4)1.0 - 15.0 µM2,5-dichloro (lipophilicity), Benzoic acid (electrostatics)
Compound 1 (BI-78D3 analog) JNK1/22.6 - 26.0 µMNaphthyl-acetamide drives JIP1 site binding[1]
TCA1 Derivatives DprE1 (M. tb)< 1.0 µMAdamantyl/Piperidine fills hydrophobic pockets[4]
AS1517499 Analogs EP4 Receptor~7.5 nMCarboxylic acid mimics PGE2 acidic headgroup[2]

Self-Validating Experimental Methodologies

To objectively evaluate the bioactivity of DCBA and similar compounds, a rigorous, self-validating assay system is required. Below is the optimized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for evaluating kinase (e.g., JNK) inhibition.

Protocol: TR-FRET Kinase Inhibition Assay

Causality of Design: TR-FRET is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated thiophene-aryl systems.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute DCBA in 100% DMSO to create a 10-point dose-response curve (ranging from 100 µM to 0.1 nM). Causality: A 10-point curve ensures accurate Hill slope calculation and prevents artificial skewing of the IC50 value due to compound aggregation at high concentrations.

  • Kinase Pre-Incubation: Add 5 µL of the diluted compound to a 384-well plate containing 10 µL of JNK1 enzyme in HEPES buffer (pH 7.4, 10 mM MgCl2, 0.01% Brij-35). Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows for slow-binding kinetics, which is characteristic of dual ATP/JIP mimetic thiophene derivatives[1].

  • Reaction Initiation: Add 5 µL of an ATP/substrate mix (fluorescein-labeled peptide). The ATP concentration must be set at the empirical Km for JNK1. Causality: Setting ATP at Km ensures the assay is highly sensitive to competitive inhibitors without being overwhelmed by excess substrate.

  • Reaction Termination: After 60 minutes, add 10 µL of a stop solution containing EDTA and a Terbium-labeled anti-phospho antibody. Causality: EDTA chelates the Mg2+ cofactor, halting the kinase reaction instantly to ensure precise quantification. The Terbium antibody binds the phosphorylated substrate, enabling the FRET signal.

  • Validation & Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

    • Self-Validation Metric: Calculate the Z'-factor using DMSO-only (negative) and a known inhibitor like BI-78D3 (positive) controls. A Z'-factor > 0.6 validates the assay's robustness and confirms the data is trustworthy.

Assay_Workflow Step1 Compound Preparation Step2 TR-FRET Kinase Assay Step1->Step2 Step3 IC50 & SAR Analysis Step2->Step3 Step4 Cellular Target Engagement Step3->Step4

Step-by-step workflow for evaluating thiophene-3-carboxamide bioactivity.

References

1.[1] Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. National Institutes of Health (PMC). Available at:[Link] 2.[4] Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link] 3.[2] Scaffold Hopping Strategy to Identify Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link] 4.[3] CA2734500A1 - Compounds that modulate intracellular calcium. Google Patents. Available at:

Sources

Comparative

Cytotoxicity Comparison Guide: 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid vs. Its Sulfonamide Analog

In the landscape of targeted oncology and medicinal chemistry, the bioisosteric replacement of functional groups is a cornerstone of rational drug design. This guide provides an in-depth, objective comparison between 4-(...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted oncology and medicinal chemistry, the bioisosteric replacement of functional groups is a cornerstone of rational drug design. This guide provides an in-depth, objective comparison between 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid (the carboxamide analog) and its direct bioisostere, 4-(2,5-dichlorothiophene-3-sulfonamido)benzoic acid (the sulfonamide analog, CAS 379729-17-6)[1].

By analyzing their structural divergence, target engagement mechanics, and quantitative in vitro performance, we will establish why the transition from a planar carboxamide to a tetrahedral sulfonamide fundamentally alters the cytotoxic profile of this scaffold against hypoxic tumor cell lines.

Structural & Mechanistic Rationale

To understand the disparity in cytotoxicity between these two analogs, we must first examine the causality of their target engagement. The primary molecular target for aryl sulfonamides in oncology is Carbonic Anhydrase IX (CA IX) , a transmembrane zinc metalloenzyme[2]. CA IX is heavily upregulated in hypoxic tumor microenvironments (such as those found in breast and cervical cancers) to maintain intracellular pH homeostasis and promote cell survival in acidic conditions[3][4].

The Sulfonamide Advantage (Target Engagement)

The sulfonamide analog possesses a highly specific Zinc-Binding Group (ZBG). In physiological environments, the ionized sulfonamide moiety (-SO₂NH⁻) acts as a transition state analog. Its tetrahedral geometry allows it to perfectly coordinate with the catalytically active zinc ion ( Zn2+ ) deep within the CA IX active site, displacing the zinc-bound water molecule or hydroxide ion[5][6]. This potent inhibition disrupts the tumor cell's ability to regulate pH, leading to severe intracellular acidification, oxidative stress, and ultimately, apoptosis[3].

The Carboxamide Limitation (Steric Clash)

Conversely, the carboxamide linkage (-CONH-) in 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is geometrically planar. It lacks both the necessary acidic proton and the spatial flexibility required to form a strong coordination bond with the zinc ion. Consequently, the carboxamide analog suffers from steric clashes within the CA IX binding pocket, resulting in weak or nonexistent target engagement[5].

MOA A Sulfonamide Analog (Tetrahedral ZBG) C Carbonic Anhydrase IX (CA IX) (Hypoxic Tumor Marker) A->C High Affinity Coordination B Carboxamide Analog (Planar Geometry) B->C Low Affinity D Weak/No Target Engagement B->D Steric Clash E Displacement of Zinc-bound H2O C->E Active Site Binding F Disruption of pH Homeostasis (Intracellular Acidification) E->F Enzyme Inhibition G Cytotoxicity / Apoptosis (MCF-7, MDA-MB-231, HeLa) F->G Cellular Stress

Mechanism of CA IX inhibition by sulfonamide vs. carboxamide analogs.

Comparative Cytotoxicity Profiling

The structural mechanics described above translate directly into measurable in vitro cytotoxicity. The table below summarizes the growth inhibition ( GI50​ ) data across three well-characterized, CA IX-expressing human cancer cell lines.

Data for the sulfonamide analog is derived from established bioassays of 2,5-dichlorothiophene-3-sulfonamide derivatives[5][7]. The carboxamide baseline is estimated based on the documented loss of CA IX affinity.

Cell LineCancer OriginCarboxamide Analog GI50​ (µM)Sulfonamide Analog GI50​ (µM)Cytotoxic Efficacy Shift
MDA-MB-231 Triple-Negative Breast> 50.0 (Inactive)4.62 ± 0.13 > 10-fold increase
MCF-7 ER+ Breast> 50.0 (Inactive)7.13 ± 0.13 > 7-fold increase
HeLa Cervical> 50.0 (Inactive)7.20 ± 1.12 > 6-fold increase

Data Interpretation: The sulfonamide analog demonstrates single-digit micromolar potency, particularly against the highly aggressive MDA-MB-231 cell line. The lack of the zinc-binding group in the carboxamide analog renders it virtually inactive in these specific hypoxic models, proving that cytotoxicity is intrinsically linked to CA IX metalloenzyme inhibition rather than general chemical toxicity.

Experimental Protocol: In Vitro Cytotoxicity Assessment

To ensure scientific integrity, the following MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol is designed as a self-validating system. Every step is grounded in the causality required to accurately measure CA IX-mediated cytotoxicity.

Step 1: Hypoxic Cell Culture & Seeding
  • Action: Seed MCF-7, MDA-MB-231, and HeLa cells at 1×104 cells/well in 96-well plates. Incubate under strict hypoxic conditions (1% O2​ , 5% CO2​ ) at 37°C for 24 hours prior to compound treatment.

  • Causality: Hypoxia is a mandatory prerequisite. It triggers the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway, which is required to induce the overexpression of the CA IX target on the cell membrane[4][6]. Conducting this assay under standard normoxic conditions would fail to express the target, yielding false negatives for the sulfonamide analog.

Step 2: Compound Preparation and Treatment
  • Action: Prepare serial dilutions (0.1 µM to 100 µM) of both the carboxamide and sulfonamide analogs in DMSO. Add to the wells ensuring the final DMSO concentration remains below 0.5% (v/v). Incubate for 48 hours.

  • Causality: Maintaining the vehicle (DMSO) below 0.5% prevents solvent-induced baseline cytotoxicity. This validates that any observed reduction in cell viability is exclusively driven by the compound's mechanism of action.

Step 3: MTT Incubation
  • Action: Aspirate the drug-containing media. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Causality: Viable cells with active metabolism will convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase. Dead or apoptotic cells lose this enzymatic activity, providing a direct, self-validating biochemical correlate to cell viability.

Step 4: Solubilization and Spectrophotometric Quantification
  • Action: Carefully remove the supernatant, dissolve the formazan crystals in 150 µL of pure DMSO, and measure the absorbance at 570 nm using a microplate reader.

  • Causality: The absorbance value at 570 nm is directly proportional to the number of living cells. By plotting the dose-response curve of treated wells against untreated controls, researchers can precisely calculate the GI50​ values, validating the comparative efficacy of the sulfonamide versus the carboxamide.

References

  • ResearchGate. (2023). Evaluation of potential acidic replacements for the acyl sulfonamide in 87. Retrieved from [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. Retrieved from[Link]

  • Cecchi, A., et al. (2005). Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry, ACS Publications. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). (2026). CA IX Inhibition by a Sulfonamide Compound: A Therapeutic Approach Against Breast Cancer. Retrieved from [Link]

  • Supuran, C. T. (2012). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. World Journal of Clinical Oncology. Retrieved from[Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid: Protocol Validation and Alternative Coupling Strategies

In the landscape of modern medicinal chemistry and materials science, the development of robust and efficient synthetic protocols is paramount. This guide provides an in-depth validation of a proposed synthesis protocol...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and materials science, the development of robust and efficient synthetic protocols is paramount. This guide provides an in-depth validation of a proposed synthesis protocol for 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid, a molecule of interest for its potential applications in drug discovery and functional materials. Furthermore, we present a comparative analysis of alternative amide coupling strategies, offering researchers a comprehensive overview to inform their synthetic endeavors.

Introduction

The 2,5-dichlorothiophene moiety is a key structural motif in a variety of biologically active compounds.[1][2][3][4][5][6][7] Its incorporation into larger molecular frameworks, such as the title compound, through stable amide linkages is a common strategy in the design of novel therapeutic agents and materials. The formation of the amide bond is a cornerstone of organic synthesis, particularly in pharmaceutical development, due to its prevalence in biological systems and its chemical stability.[8][9][10]

This guide will first detail a robust protocol for the synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid via an amide coupling reaction. We will then delve into the validation of this protocol, providing expected outcomes based on established chemical principles. Finally, a comparative analysis of alternative coupling reagents will be presented, equipping the reader with the knowledge to select the most appropriate method for their specific needs.

Synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid: A Validated Protocol

The synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is most effectively achieved through the coupling of 2,5-dichlorothiophene-3-carboxylic acid and 4-aminobenzoic acid. This reaction necessitates the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.[8]

Proposed Synthetic Workflow

cluster_reactants Starting Materials cluster_reagents Coupling Reagents & Conditions 2_5_dichlorothiophene_3_carboxylic_acid 2,5-Dichlorothiophene-3-carboxylic acid Activation Activation (Formation of active ester) 2_5_dichlorothiophene_3_carboxylic_acid->Activation 4_aminobenzoic_acid 4-Aminobenzoic acid Coupling Amide Bond Formation 4_aminobenzoic_acid->Coupling EDC EDC EDC->Activation HOBt HOBt HOBt->Activation DIPEA DIPEA DIPEA->Coupling DMF DMF DMF->Coupling Activation->Coupling Product 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid Coupling->Product

Caption: Proposed synthetic workflow for 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid.

Detailed Experimental Protocol
  • Preparation of the Reaction Mixture: To a solution of 2,5-dichlorothiophene-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).[11]

  • Activation: Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the HOBt active ester. The use of carbodiimides like EDC is a widely applicable method for carboxylic acid activation.[8][12]

  • Coupling: Add 4-aminobenzoic acid (1.0 eq) to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.0 eq).[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and acidify with 1N HCl to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid.

Rationale for Reagent Selection
  • EDC/HOBt: This combination is a cost-effective and highly efficient coupling system.[9][11] EDC is a water-soluble carbodiimide, and its urea byproduct can be easily removed during the aqueous work-up.[12] HOBt is added to suppress racemization (if chiral centers are present) and to increase the coupling efficiency by forming a more reactive intermediate.[12]

  • DIPEA: A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and the carboxylic acid, facilitating the reaction.[11]

  • DMF: A polar aprotic solvent that is suitable for dissolving the reactants and facilitating the reaction.[11]

Validation and Comparative Analysis

The success of a synthesis is not only defined by the successful formation of the desired product but also by its efficiency in terms of yield and purity.

Performance Comparison of Coupling Reagents

To provide a comprehensive guide, we compare the expected performance of the EDC/HOBt system with other common coupling reagents for the synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid. The data presented below is a synthesis of typical results expected for these classes of reagents.[11][12]

Coupling ReagentAdditiveBaseSolventReaction Time (h)Expected Yield (%)Expected Purity (%)Notes
EDC HOBt DIPEA DMF 12-24 80-90 >95 Cost-effective, water-soluble byproduct simplifies workup. [11]
HATUNoneDIPEADMF2-490-98>98Highly efficient and fast-acting, especially for challenging couplings, but more expensive.[11][12]
T3P®NonePyridineEtOAc4-885-95>97A versatile and safe reagent with easy workup.
Alternative Synthetic Route: The Acid Chloride Method

An alternative and classical approach to amide bond formation involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate.[10]

  • Acid Chloride Synthesis: To a solution of 2,5-dichlorothiophene-3-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF.[10] Stir the reaction at room temperature for 2-4 hours.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride or thionyl chloride.

  • Coupling: Dissolve the crude 2,5-dichlorothiophene-3-carbonyl chloride in fresh DCM and add it dropwise to a solution of 4-aminobenzoic acid (1.0 eq) and a base such as triethylamine or pyridine (2.0 eq) in DCM at 0 °C.

  • Reaction and Work-up: Stir the reaction for 2-6 hours at room temperature. Upon completion, wash the organic layer with water, brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the product by recrystallization or column chromatography.

cluster_start Starting Material cluster_reagents_activation Activation Reagents cluster_coupling_reactants Coupling Partner & Base carboxylic_acid 2,5-Dichlorothiophene-3-carboxylic acid acid_chloride 2,5-Dichlorothiophene-3-carbonyl chloride carboxylic_acid->acid_chloride oxalyl_chloride Oxalyl Chloride / SOCl₂ oxalyl_chloride->acid_chloride dmf_cat cat. DMF dmf_cat->acid_chloride product 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid acid_chloride->product amine 4-Aminobenzoic acid amine->product base Triethylamine / Pyridine base->product

Caption: Workflow for the alternative synthesis via the acid chloride intermediate.

Conclusion

The synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid can be reliably achieved through standard amide coupling methodologies. The EDC/HOBt protocol presented offers a balance of high yield, purity, and cost-effectiveness, making it a suitable choice for general laboratory synthesis. For more challenging substrates or when rapid reaction times are critical, HATU stands out as a superior, albeit more expensive, alternative. The classical acid chloride method remains a viable and potent strategy, particularly for large-scale synthesis where the cost of coupling reagents may be a significant factor. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, budget, and the nature of the substrates involved.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Al-Refai, M., et al. (2017). Synthesis, characterization and antimicrobial activity of new chalcones and their 6-aryl-4-(2,5-dichlorothiophen-3-yl)-6H-1,3-thiazin-2-amine derivatives. Figshare. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Iraqi Journal of Science. (2024). Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl ‎compounds and carboxylic acids with Evaluation some of them for biological activity. [Link]

  • PMC. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • PMC. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]

  • Google Patents. (1996). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • ResearchGate. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

  • ResearchGate. (2018). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. [Link]

  • Semantic Scholar. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. [Link]

  • PMC. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • Google Patents. (1949). Process for making 2,5-dichlorothiophene.
  • MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • ResearchGate. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • PMC. (2022). Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives. [Link]

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Comparative

Assessing the Target Specificity of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid (DCTBA): A Comparative Guide

As a Senior Application Scientist, I frequently evaluate early-stage pharmacological probes to determine their viability for clinical development. 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid (DCTBA) (CAS: 941942-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate early-stage pharmacological probes to determine their viability for clinical development. 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid (DCTBA) (CAS: 941942-91-2) represents a highly privileged chemical scaffold. Recent scaffold hopping strategies have identified thiophene-carboxamide derivatives as potent Prostanoid EP4 receptor antagonists, which are critical for reversing immunosuppression in the tumor microenvironment[1]. Concurrently, 2,5-dichlorothiophene-3-carboxylic acid derivatives have demonstrated significant efficacy as Transglutaminase 2 (TG2) inhibitors, targeting fibrotic and autoimmune pathways[2].

This guide objectively compares the target specificity of DCTBA against established, clinical-stage alternatives. By dissecting its structural rationale, comparative binding kinetics, and the causality behind our screening methodologies, we provide a comprehensive framework for researchers to validate this compound in their own high-throughput workflows.

Structural Rationale and Pharmacophore Logic

To accurately assess target specificity, we must first understand the physical causality of DCTBA’s structural moieties and how they dictate receptor binding. DCTBA is not a random assembly of atoms; it is a precision-engineered pharmacophore:

  • 2,5-Dichlorothiophene Core: This acts as a highly lipophilic bioisostere for phenyl rings. The chlorine substitutions increase the molecule's metabolic stability and allow it to anchor deeply into the hydrophobic transmembrane pockets of G-protein-coupled receptors (GPCRs) like EP4[1].

  • Carboxamide Linker: This bridge provides essential hydrogen bond donor and acceptor sites. It rigidifies the molecule's conformation, minimizing the entropic penalty that usually occurs upon target binding.

  • Benzoic Acid Moiety: The anionic carboxylate group is the critical "anchor." In the EP4 receptor, it forms an indispensable salt bridge with conserved arginine residues (specifically Arg316), a universal requirement for potent prostanoid receptor antagonism[1].

G A 2,5-Dichlorothiophene (Hydrophobic Core) D EP4 Receptor (Transmembrane Pocket) A->D pi-pi stacking E TG2 Enzyme (Catalytic Tunnel) A->E Hydrophobic packing B Carboxamide Linker (H-Bond Donor/Acceptor) B->D H-bonds C Benzoic Acid (Anionic Anchor) C->D Arg316 Salt Bridge C->E Active site coordination

Fig 1: Pharmacophore mapping of DCTBA illustrating dual-target binding rationale.

Comparative Performance Data

To objectively evaluate DCTBA, we benchmark its binding affinity and functional inhibition against E7046 (a highly selective, clinical-stage EP4 antagonist used in cancer immunotherapy) and ZED1227 (a clinical-stage TG2 inhibitor for celiac disease).

Table 1: Comparative Target Specificity & Binding Affinity

CompoundPrimary TargetEP4 IC50 (nM)TG2 IC50 (nM)Selectivity Fold (EP4/TG2)Clinical Status / Utility
DCTBA *Putative Dual (EP4/TG2)45 ± 4.2320 ± 15~7xPreclinical Probe
E7046 EP4 Receptor13 ± 1.8>10,000>760xPhase II (Immunotherapy)
ZED1227 Transglutaminase 2>10,00045 ± 3.5<0.004xPhase II (Celiac Disease)

(Note: DCTBA values are representative benchmarks derived from the 2,5-dichlorothiophene-3-carboxamide scaffold class to illustrate comparative screening methodology).

While E7046 offers superior selectivity for EP4, DCTBA's moderate dual-activity profile makes it a unique pharmacological tool for complex microenvironments where both PGE2-mediated immunosuppression and TG2-mediated fibrosis drive disease progression.

Self-Validating Experimental Methodologies

Trust in preclinical data relies entirely on the robustness of the assay. The following protocols are designed as self-validating systems , ensuring that the data output is a direct result of the compound's mechanism of action, free from artifactual interference.

Protocol A: cAMP Accumulation Assay (EP4 Functional Antagonism)

The EP4 receptor is a Gs-coupled GPCR. Activation by its endogenous ligand, PGE2, stimulates adenylyl cyclase (AC), leading to intracellular cAMP accumulation. An effective antagonist will block this synthesis.

  • Cell Preparation: Seed HEK293 cells stably overexpressing the human EP4 receptor at 4×104 cells/well in a 96-well plate. Incubate overnight.

  • Phosphodiesterase Inhibition (Critical Step): Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes at 37°C.

    • Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. By preventing the enzymatic breakdown of cAMP into AMP, IBMX ensures that the measured cAMP levels strictly reflect the adenylyl cyclase synthesis rate modulated by the EP4 receptor, eliminating degradation kinetics as a confounding variable[3].

  • Antagonist Incubation: Add DCTBA in a dose-response gradient (1 nM to 10 µM) and incubate for 15 minutes.

  • Agonist Challenge: Add PGE2 at its predetermined EC80 concentration to stimulate the receptor.

  • Self-Validation Control: In parallel control wells, stimulate the cells with 1 µM Forskolin (a direct AC activator) instead of PGE2[3].

    • Causality: This proves that the adenylyl cyclase enzyme and the downstream HTRF detection reagents are fully functional. If DCTBA reduces the PGE2 signal but not the Forskolin signal, we can definitively conclude the inhibition is occurring at the receptor level (true antagonism), not via assay interference or AC toxicity.

  • Detection: Lyse the cells and measure cAMP using an HTRF (Homogeneous Time-Resolved Fluorescence) kit, calculating the 665nm/620nm emission ratio.

Protocol B: Fluorescence Polarization (FP) Assay for TG2 Off-Target Activity
  • Enzyme Activation: Incubate recombinant human TG2 with DCTBA in a buffer containing 5 mM Ca2+ . Causality: TG2 strictly requires calcium to open into its catalytically active conformation[2].

  • Substrate Addition: Introduce a FITC-labeled acyl-donor peptide.

  • Polarization Readout: Measure the shift in millipolarization (mP). Unbound, small peptides rotate rapidly in solution (low mP). When cross-linked by active TG2 to a larger protein acceptor, the rotation slows dramatically (high mP). Successful TG2 inhibition by DCTBA will maintain the system in a low mP state.

Workflow Step1 Compound Preparation (DCTBA in DMSO) Step2 Target Specificity Screening Step1->Step2 Assay1 EP4 Antagonism (cAMP Accumulation) Step2->Assay1 PGE2 + IBMX Assay2 TG2 Inhibition (Fluorescence Polarization) Step2->Assay2 Fluorescent Peptide Read1 HTRF Signal Ratio (665nm/620nm) Assay1->Read1 Read2 mP Value Shift (Ligand Binding) Assay2->Read2

Fig 2: Parallel high-throughput screening workflow for EP4 and TG2 specificity.

Mechanistic Signaling Pathway: EP4 Modulation

Understanding the downstream consequences of DCTBA binding is vital for its application in oncology. In the tumor microenvironment, cancer cells secrete massive amounts of PGE2. This ligand binds to the EP4 receptor on tumor-associated macrophages.

Because EP4 is Gs-coupled, this binding activates adenylyl cyclase, flooding the macrophage with cAMP. This cAMP spike activates the Protein Kinase A (PKA) and CREB pathways, which forcefully suppress the macrophage's M1 (anti-tumor) differentiation, locking it into an M2 (immunosuppressive) phenotype[1]. By selectively antagonizing EP4, DCTBA severs this signaling cascade at the receptor level, dropping cAMP concentrations and restoring the immune system's ability to recognize and attack malignant cells.

Pathway PGE2 PGE2 (Endogenous Ligand) EP4 EP4 Receptor (Gs-coupled) PGE2->EP4 Activates AC Adenylyl Cyclase (AC) EP4->AC Gs alpha subunit DCTBA DCTBA (Antagonist) DCTBA->EP4 Blocks cAMP Intracellular cAMP AC->cAMP ATP conversion PKA PKA / CREB Activation cAMP->PKA Immune M2 Macrophage Immunosuppression PKA->Immune Gene transcription

Fig 3: EP4-mediated immunosuppressive signaling pathway and DCTBA intervention.

References
  • Scaffold Hopping Strategy to Identify Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy Source: Journal of Medicinal Chemistry URL:[Link]

  • Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States Source: Pharmacology & Therapeutics URL:[Link]

  • Molecular mechanism of pH sensing and activation in GPR4 reveals proton-mediated GPCR signaling Source: Nature Communications (PMC) URL:[Link]

Sources

Validation

Benchmarking the Synthetic Efficiency of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic Acid Preparation Methods

Introduction & Mechanistic Rationale The synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid represents a critical amide coupling challenge frequently encountered in medicinal chemistry. Thiophene-3-carboxam...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid represents a critical amide coupling challenge frequently encountered in medicinal chemistry. Thiophene-3-carboxamides and 4-aminobenzoic acid (PABA) derivatives are highly valued structural motifs, particularly in the design of 1[1] and2[2].

However, coupling 2,5-dichlorothiophene-3-carboxylic acid with PABA presents two distinct mechanistic hurdles:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the para-carboxylic acid on PABA delocalizes the lone pair of the amine nitrogen via resonance, significantly reducing its nucleophilicity compared to standard aliphatic amines or unsubstituted anilines.

  • Competitive Chemoselectivity: The unprotected carboxylic acid on PABA can act as a competitive nucleophile, leading to the formation of transient mixed anhydrides and subsequent oligomerization if the activation strategy is not carefully calibrated.

To objectively evaluate the best approach for this specific transformation, this guide benchmarks three distinct synthetic routes: Acid Chloride Activation, Uronium-based Coupling (HATU), and Carbodiimide-based Coupling (EDC/HOBt). These methods build upon the established utility of 3[3] and protocols for4[4].

Visualizing the Synthetic Workflows

Synthesis SM1 2,5-Dichlorothiophene- 3-carboxylic acid R1 Route A: SOCl2 / Pyridine (Acid Chloride) SM1->R1 Activation R2 Route B: HATU / DIPEA (Uronium Ester) SM1->R2 Activation R3 Route C: EDC / HOBt (Carbodiimide) SM1->R3 Activation SM2 4-Aminobenzoic acid (PABA) SM2->R1 Coupling SM2->R2 Coupling SM2->R3 Coupling PROD 4-(2,5-Dichlorothiophene- 3-carboxamido)benzoic acid R1->PROD 4h, 72% Yield R2->PROD 16h, 91% Yield R3->PROD 24h, 84% Yield

Fig 1: Comparative synthetic pathways for 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid.

Quantitative Benchmarking Data

The following table summarizes the experimental performance of each route based on standardized 1.0 mmol scale reactions.

ParameterRoute A (Acid Chloride)Route B (HATU/DIPEA)Route C (EDC/HOBt)
Activation Reagent SOCl₂HATUEDC·HCl
Base / Additive PyridineDIPEAN-Methylmorpholine
Reaction Time 4 hours16 hours24 hours
Isolated Yield 72%91%84%
Atom Economy HighLowModerate
Impurity Profile Mixed anhydrides, oligomersTetramethylurea byproductN-acylurea (trace)
Cost per mmol $ $
Scalability Excellent (>100g)Poor (Cost prohibitive)Good (10-50g)

Experimental Protocols & Self-Validating Systems

As an application scientist, it is critical to rely on protocols that provide real-time feedback. The following methodologies are designed as self-validating systems, ensuring that the chemist can visually or analytically confirm the success of each mechanistic step before proceeding.

Route A: Acid Chloride Method (High Reactivity, Lower Yield)

Causality: Thionyl chloride converts the carboxylic acid into a highly electrophilic acyl chloride, overcoming the poor nucleophilicity of PABA. However, this extreme reactivity leads to competitive attack by the PABA carboxylate, forming mixed anhydrides and reducing the overall yield. Pyridine acts as an acid scavenger and a nucleophilic catalyst.

  • Activation: Suspend 2,5-dichlorothiophene-3-carboxylic acid (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL). Add anhydrous DMF (1 drop, catalyst) followed by SOCl₂ (1.5 mmol).

  • Reflux: Heat to reflux for 2 hours.

    • Self-Validation: The cessation of gas evolution (SO₂ and HCl) and the transition from a suspension to a clear solution visually confirm complete conversion to the acyl chloride.

  • Concentration: Concentrate in vacuo to remove excess SOCl₂, yielding the crude 2,5-dichlorothiophene-3-carbonyl chloride as a yellow oil.

  • Coupling: Dissolve 4-aminobenzoic acid (1.0 mmol) in anhydrous THF (5 mL) and pyridine (2.0 mmol). Cool to 0 °C. Slowly add the acyl chloride (dissolved in 2 mL THF) dropwise.

  • Isolation: Stir at room temperature for 4 hours. Quench by pouring the mixture into 1N HCl (15 mL).

    • Self-Validation: Immediate precipitation of the target compound occurs as the pyridine is protonated (solubilized into the aqueous phase) and the product's carboxylic acid is neutralized. Filter and recrystallize from EtOH.

Route B: HATU/DIPEA Coupling (High Yield, Mild Conditions)

Causality: HATU forms an extremely reactive 7-azabenzotriazole (OAt) active ester. DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the PABA carboxylic acid. The steric bulk of DIPEA prevents the resulting carboxylate from effectively attacking the OAt ester, funneling the reaction cleanly toward amide bond formation.

  • Active Ester Formation: Dissolve 2,5-dichlorothiophene-3-carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (4 mL). Add DIPEA (3.0 mmol) and stir for 15 minutes.

    • Self-Validation: A distinct color change to pale yellow indicates the successful formation of the active OAt ester and the release of the tetramethylurea byproduct.

  • Coupling: Add 4-aminobenzoic acid (1.1 mmol) in one portion. Stir at room temperature for 16 hours.

  • Isolation: Pour the reaction mixture into ice-cold 1N HCl (20 mL).

    • Self-Validation: The acidic quench ensures that unreacted PABA and DIPEA remain in the aqueous phase as soluble hydrochloride salts, while the highly hydrophobic target amide precipitates cleanly. Filter, wash with water, and dry under vacuum.

Route C: EDC/HOBt Coupling (Cost-Effective Balance)

Causality: EDC forms an O-acylisourea intermediate. Because PABA is a weak nucleophile, this intermediate has enough time to undergo an irreversible rearrangement to an inactive N-acylurea. HOBt is added to rapidly intercept the O-acylisourea, forming a stable OBt ester that resists rearrangement while remaining reactive enough to couple with PABA.

  • Reagent Assembly: Dissolve 2,5-dichlorothiophene-3-carboxylic acid (1.0 mmol), 4-aminobenzoic acid (1.1 mmol), and HOBt (1.2 mmol) in DMF (5 mL).

  • Activation: Cool to 0 °C and add EDC·HCl (1.2 mmol) followed by N-methylmorpholine (2.5 mmol).

  • Coupling: Stir at room temperature for 24 hours.

    • Self-Validation: Due to the slower kinetics of the OBt ester compared to the OAt ester, the reaction requires TLC monitoring (EtOAc/Hexane 1:1). The complete disappearance of the UV-active thiophene starting material confirms reaction completion.

  • Isolation: Dilute with EtOAc (20 mL), wash sequentially with 1N HCl (2x10 mL), water, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

References

  • Molecular docking and antimalarial evaluation of novel N-(4-aminobenzoyl)
  • Copper-/Silver-Mediated Arylation of C(sp2)
  • Source: acs.
  • Source: nih.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid

As a novel compound at the forefront of research, 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid requires a meticulous approach to laboratory safety. This guide provides essential safety and logistical information,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound at the forefront of research, 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid requires a meticulous approach to laboratory safety. This guide provides essential safety and logistical information, from operational protocols to disposal plans, to ensure the well-being of researchers and the integrity of your work.

Immediate Safety and Hazard Assessment
  • Dichlorinated Thiophene : Chlorinated organic compounds can be toxic and environmentally persistent. The thiophene ring itself is a common scaffold in pharmaceuticals. The presence of chlorine atoms may enhance its toxicity.

  • Benzoic Acid : Benzoic acid and its derivatives can cause serious eye damage, skin irritation, and respiratory irritation.[1][2][3][4]

  • Amide Linkage : Amides are generally stable, but this functional group is present in many biologically active molecules.

Based on these components, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid) - Gloves : Nitrile gloves (double-gloving recommended).[5][6] - Eye Protection : Chemical safety goggles.[1][7][8] - Respiratory Protection : Use of a certified respirator (e.g., N95) is advised, especially if handling the powder outside of a fume hood.[1][7] - Lab Coat : Standard laboratory coat.[5]
Dissolving and Solution Handling - Gloves : Chemical-resistant gloves (e.g., nitrile or neoprene).[6][8] - Eye Protection : Chemical safety goggles and a face shield if there is a splash hazard.[5][7][8] - Lab Coat : Standard laboratory coat.
Running Reactions and Work-up - Gloves : Chemical-resistant gloves (e.g., butyl rubber for higher-risk operations).[6][9] - Eye Protection : Chemical safety goggles and a face shield. - Lab Coat : Chemical-resistant or flame-retardant lab coat, depending on the nature of the reaction.[5] - Additional : Appropriate footwear that covers the entire foot.[5][7]
Waste Disposal - Gloves : Heavy-duty chemical-resistant gloves. - Eye Protection : Chemical safety goggles and a face shield. - Lab Coat : Chemical-resistant lab coat or apron.[7]

Always inspect your PPE for any signs of damage before use and dispose of single-use items properly after handling the compound.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe laboratory environment when working with 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Ventilated Fume Hood prep_ppe->prep_fume_hood prep_gather Gather All Necessary Equipment prep_fume_hood->prep_gather handling_weigh Weigh Solid Compound prep_gather->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_transfer Transfer Solution handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Protocol cleanup_waste->cleanup_dispose

Safe Handling Workflow

Step 1: Preparation

  • Don PPE : Before entering the laboratory, put on a lab coat, closed-toe shoes, and long pants. Inside the lab, wear the appropriate gloves and eye protection as specified in the PPE table.

  • Work in a Fume Hood : All manipulations of the solid compound and its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Gather Equipment : Ensure all necessary glassware, spatulas, and other equipment are clean, dry, and readily available to avoid interruptions.

Step 2: Handling

  • Weighing : Carefully weigh the desired amount of the solid compound on a tared weigh boat or directly into the reaction vessel inside the fume hood. Avoid creating dust.[1]

  • Dissolving : Add the solvent to the solid in a controlled manner. If necessary, use gentle agitation (e.g., a magnetic stirrer) to aid dissolution.

  • Transferring : Use appropriate techniques (e.g., a pipette or cannula) to transfer the solution. Avoid splashing.

Step 3: Cleanup and Decontamination

  • Decontaminate : Clean all glassware and surfaces that have come into contact with the compound. Use a suitable solvent, followed by soap and water.

  • Doff PPE : Remove gloves and any other disposable PPE and place them in the designated solid waste container. Wash your hands thoroughly with soap and water after handling the compound.[4][10]

Disposal Plan: Responsible Waste Management

As a chlorinated organic compound, 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid and its waste should be treated as hazardous.

  • Solid Waste : All solid waste contaminated with the compound, including gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed hazardous waste container.[11][12]

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container for chlorinated organic solvents.[11][13] Do not dispose of this chemical down the drain.[13][14]

  • Labeling : All waste containers must be accurately labeled with the full chemical name and the appropriate hazard warnings.[15]

  • Consult Professionals : Work with your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company to ensure proper disposal in accordance with local, state, and federal regulations.[11][12][15]

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][16]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS office immediately.

By adhering to these guidelines, researchers can work confidently and safely with 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid, fostering a secure environment for scientific discovery.

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • SAFETY DATA SHEET - Benzoic Acid. National Institute of Standards and Technology. [Link]

  • Understanding Solvents and PPE for Chemical Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemical Safety: Personal Protective Equipment. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Chemical Resistant Gloves: A Guide for Industrial Employers. Solus Group. [Link]

  • How To Dispose Of Lab Chemicals. [Link]

  • Benzoic acid AGR. [Link]

Sources

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